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  • Product: N5-Methyllamotrigine
  • CAS: 1373243-86-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N5-Methyllamotrigine

Chemical Structure, Impurity Profiling, and Pharmacological Context[1][2][3] Executive Summary N5-Methyllamotrigine (CAS: 1373243-86-7) is a specific structural analogue and process-related impurity of the anticonvulsant...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Impurity Profiling, and Pharmacological Context[1][2][3]

Executive Summary

N5-Methyllamotrigine (CAS: 1373243-86-7) is a specific structural analogue and process-related impurity of the anticonvulsant drug Lamotrigine.[1][2][3][4] Chemically defined as 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine , it represents a methylation variant at the exocyclic amino group attached to the C5 position of the triazine ring.[2]

While often confused with the N2-methyl metabolite (a known cardiotoxic derivative formed via glucuronidation pathways), N5-Methyllamotrigine is primarily encountered as a synthesis impurity or degradation product.[2] Its identification and control are critical in drug substance manufacturing to adhere to ICH Q3A/B guidelines. This guide provides a comprehensive technical analysis of its structure, formation pathways, and analytical differentiation from isomeric analogues.

Chemical Constitution & Properties[2][6][7][8][9][10][11]
1.1 Structural Identity

N5-Methyllamotrigine retains the core phenyltriazine scaffold of the parent drug but features a methyl group substitution on the secondary amine at position 5.[2]

PropertyData
Common Name N5-Methyllamotrigine
IUPAC Name 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine
CAS Registry Number 1373243-86-7
Molecular Formula C₁₀H₉Cl₂N₅
Molecular Weight 270.12 g/mol
Parent Compound Lamotrigine (MW 256.[1][2][5][6]09)
Structural Class Phenyltriazine; Dichlorobenzene derivative
1.2 Physicochemical Characteristics[2][7]
  • Solubility: Low aqueous solubility; soluble in organic solvents (DMSO, Methanol). The addition of the methyl group increases lipophilicity (LogP > 2.5) compared to Lamotrigine.[4][8][9][6][10]

  • Basicity: The triazine ring nitrogens and exocyclic amines contribute to basicity. Methylation at the exocyclic N5 slightly alters the pKa profile, potentially affecting salt formation during processing.

Synthesis & Formation Pathways[9][10][12][15]
2.1 Origin in Manufacturing

N5-Methyllamotrigine typically arises during the synthesis of Lamotrigine if non-selective methylation conditions occur or if methylated precursors are present.[2]

  • Standard Lamotrigine Synthesis: Involves the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine.[2]

  • Impurity Formation: If the aminoguanidine starting material contains trace N-methylated impurities, or if a methylation step is inadvertently introduced (e.g., contamination with methylating agents like methyl iodide or dimethyl sulfate in shared reactors), the N5-methyl analogue is formed.[2]

2.2 Structural Isomerism (Critical Distinction)

It is vital to distinguish N5-Methyllamotrigine from N2-Methyllamotrigine .

  • N5-Methyl: Methylation on the exocyclic amine (C5-NH-CH3).[2] Usually a process impurity.

  • N2-Methyl: Methylation on the ring nitrogen (N2-CH3).[2] A known metabolite in humans and potential degradation product.[11]

Figure 1: Structural Differentiation of Lamotrigine Analogues

Lamotrigine_Analogs cluster_0 Chemical Difference LTG Lamotrigine (Parent Drug) C9H7Cl2N5 N5 N5-Methyllamotrigine (Impurity) Methyl on Exocyclic Amine (C5) LTG->N5 Synthetic Side Reaction (Methylation at C5-NH2) N2 N2-Methyllamotrigine (Metabolite) Methyl on Ring Nitrogen (N2) LTG->N2 Metabolic/Degradation (Methylation at Ring N2)

Caption: Distinction between the N5-methyl impurity (exocyclic) and the N2-methyl metabolite (endocyclic).

Analytical Characterization

Differentiation of N5-Methyllamotrigine from the parent and other isomers requires high-resolution techniques due to their identical mass (isomers) or similar fragmentation patterns.[2]

3.1 High-Performance Liquid Chromatography (HPLC)
  • Stationary Phase: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient elution with Ammonium Acetate buffer (pH 4.5) and Acetonitrile.

  • Retention Logic:

    • Lamotrigine: Elutes first (most polar).

    • N2-Methyl Isomer: Elutes second (ring methylation reduces polarity less than amine methylation).[2]

    • N5-Methyllamotrigine: Elutes last (methylation of the exocyclic amine significantly increases hydrophobicity).[2]

3.2 Mass Spectrometry (LC-MS/MS)
  • Parent Ion: [M+H]⁺ = 270.03 (vs 256.01 for Lamotrigine).

  • Fragmentation:

    • N5-Methyl: Loss of methylamine fragment (-31 Da) is a characteristic pathway.[2]

    • N2-Methyl: Ring cleavage patterns differ; retention of the methyl group on the triazine fragment is observed.[2]

3.3 NMR Spectroscopy
  • ¹H NMR:

    • N5-Methyl: A distinct doublet (or singlet if exchange is slow) for the N-CH₃ group around 2.8–3.0 ppm, coupled to the NH proton.[2]

    • N2-Methyl: A singlet for the N-CH₃ group typically shifted downfield (>3.5 ppm) due to the electron-deficient ring system.[2]

Biological & Toxicological Relevance[6][7][13][15]
4.1 Toxicity Profile

While the N2-methyl metabolite is associated with cardiotoxicity (hERG channel inhibition leading to QRS widening), N5-Methyllamotrigine is primarily assessed as a genotoxic impurity.[2]

  • Structure-Activity Relationship (SAR): The blockade of the exocyclic amine at position 5 may reduce the compound's affinity for voltage-gated sodium channels (the primary mechanism of action for Lamotrigine), potentially rendering it pharmacologically less active but raising concerns for off-target toxicity.[2]

4.2 Regulatory Limits

Under ICH Q3A(R2), N5-Methyllamotrigine must be identified if it exceeds the reporting threshold (typically 0.05% or 0.10% depending on daily dose).[2]

  • Qualification: If present above 0.15%, it requires toxicological qualification.

  • Genotoxicity: As an aromatic amine derivative, it must be evaluated for mutagenicity (Ames test) to rule out DNA intercalation or alkylation risks.

Experimental Protocol: Isolation & Detection

Objective: To detect and quantify N5-Methyllamotrigine in a bulk Lamotrigine sample.

Workflow:

  • Sample Prep: Dissolve 50 mg Lamotrigine in 50 mL Methanol (1 mg/mL).

  • Standard Prep: Prepare N5-Methyllamotrigine reference standard at 1 µg/mL (0.1% limit level).

  • Chromatography: Inject 10 µL into HPLC-UV (270 nm).

  • System Suitability: Resolution (Rs) between Lamotrigine and N5-Methyl must be > 2.0.

Figure 2: Impurity Profiling Workflow

Impurity_Workflow cluster_results Expected Outcomes Sample Lamotrigine Sample (Drug Substance) Dissolution Dissolution (Methanol/Buffer) Sample->Dissolution HPLC HPLC Separation (C18 Column, Gradient) Dissolution->HPLC Detection UV Detection (270 nm) & MS Confirmation HPLC->Detection Analysis Data Analysis Compare RT & Spectra Detection->Analysis Res1 Peak 1: Lamotrigine (RT: ~5 min) Analysis->Res1 Res2 Peak 2: N2-Methyl (RT: ~7 min) Analysis->Res2 Res3 Peak 3: N5-Methyl (RT: ~9 min) Analysis->Res3

Caption: Analytical workflow for separating Lamotrigine from its methylated impurities.

References
  • PubChem. (n.d.).[8][12] N2-Methyl lamotrigine (Compound Summary). National Library of Medicine. Retrieved from [Link][2]

  • Goldstein, M., et al. (2023).[7] Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites. Environmental Science & Technology. Retrieved from [Link][2]

  • FDA. (2021). Lamotrigine Prescribing Information & Impurity Guidelines. U.S. Food and Drug Administration. Retrieved from [Link][2]

  • Mansa Publishers. (2024). Synthesis of Lamotrigine and a glimpse of its closely related compounds. Retrieved from [Link]

Sources

Exploratory

Technical Guide: N5-Methyllamotrigine Structural Profiling and Impurity Analysis

The following technical guide provides an in-depth structural and analytical profile of N5-Methyllamotrigine , a critical impurity and related compound in the development of Lamotrigine therapeutics. Executive Summary N5...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and analytical profile of N5-Methyllamotrigine , a critical impurity and related compound in the development of Lamotrigine therapeutics.

Executive Summary

N5-Methyllamotrigine (CAS: 1373243-86-7) is a structural analog and process-related impurity of the anticonvulsant drug Lamotrigine.[1][2][3] While the primary metabolic pathway of Lamotrigine involves N2-glucuronidation, N5-Methyllamotrigine represents a distinct methylated species formed primarily during the synthetic cyclization step under acidic conditions.

Distinguishing this specific isomer from the pharmacologically active parent and the N2-methyl metabolite is critical for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance and accurate pharmacokinetic profiling.

Physicochemical Core Identity

The following data constitutes the definitive chemical identity for N5-Methyllamotrigine.

ParameterSpecification
Chemical Name 6-(2,3-Dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine
Common Name N5-Methyllamotrigine; Lamotrigine Impurity (N-Methyl)
CAS Registry Number 1373243-86-7
Molecular Formula C₁₀H₉Cl₂N₅
Molecular Weight 270.12 g/mol
Parent Compound Lamotrigine (MW: 256.09 g/mol )
Mass Shift +14.03 Da (Methylation)
Exact Mass 269.0238 (Calculated for Monoisotopic Mass)
Structural Isomerism Analysis

Lamotrigine contains two exocyclic amino groups (at positions 3 and 5) and three ring nitrogens (1, 2, and 4). Precision in nomenclature is vital:

  • N2-Methyllamotrigine: Methylation occurs at the ring nitrogen (position 2). This is a known mammalian metabolite.

  • N5-Methyllamotrigine: Methylation occurs at the exocyclic amino nitrogen attached to Carbon-5. This is primarily a synthetic impurity.

Structural Visualization

The following diagram illustrates the structural relationship and numbering scheme distinguishing the parent drug from its N5-methylated analog.

Lamotrigine_Structures Lamo Lamotrigine (Parent) C9H7Cl2N5 MW: 256.09 N5_Methyl N5-Methyllamotrigine (Impurity/Analog) C10H9Cl2N5 MW: 270.12 Lamo->N5_Methyl + Methyl Group (CH3) at Exocyclic N5 Struct_Lamo 1,2,4-Triazine Core 3-NH2, 5-NH2 6-(2,3-Cl2-Phenyl) Lamo->Struct_Lamo Struct_N5 1,2,4-Triazine Core 3-NH2, 5-NH(CH3) 6-(2,3-Cl2-Phenyl) N5_Methyl->Struct_N5

Caption: Structural comparison highlighting the methylation site on the exocyclic amine at position 5.

Synthesis and Formation Mechanism

Understanding the origin of N5-Methyllamotrigine is essential for process control. Unlike metabolic derivatives formed by enzymatic action (e.g., UGT-mediated glucuronidation), N5-Methyllamotrigine is often generated during the chemical synthesis of the triazine ring.

Formation Pathway (Acidic Cyclization)

The industrial synthesis of Lamotrigine typically involves the cyclization of 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile .

  • Neutral/Basic Conditions: Favors the formation of Lamotrigine (High Yield).

  • Acidic Conditions (pH < 2): Promotes side reactions, significantly increasing the yield of the N5-methyl impurity (up to ~7% in uncontrolled studies).

Process Flow Diagram

The flowchart below details the critical control points (CCP) where this impurity is generated.

Synthesis_Pathway Start Precursor: 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile Cyclization Cyclization Reaction (Solvent: Methanol/Alcohol) Start->Cyclization Condition_Base Pathway A: Neutral/Basic pH (pH 7-9) Cyclization->Condition_Base Condition_Acid Pathway B: Acidic pH (pH 1-2) Cyclization->Condition_Acid Product_Lamo Lamotrigine (Major Product) Condition_Base->Product_Lamo High Yield (>90%) Condition_Acid->Product_Lamo Reduced Yield Product_Impurity N5-Methyllamotrigine (Significant Impurity) Condition_Acid->Product_Impurity Side Reaction (Methylation/Rearrangement)

Caption: Impact of pH on the formation of N5-Methyllamotrigine during the cyclization of the guanidinylimino intermediate.

Analytical Profiling & Identification

To validate the presence of N5-Methyllamotrigine in a sample, researchers must employ orthogonal analytical techniques. The structural similarity to the parent drug requires high-resolution separation.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion [M+H]⁺: m/z 271.1 (vs. 256.1 for Lamotrigine).

  • Fragmentation Pattern:

    • The loss of the methyl group or fragmentation of the triazine ring will differ from the N2-methyl isomer.

    • N5-methyl derivatives often show a distinct fragmentation involving the exocyclic amine.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the N5-methyl (exocyclic) from N2-methyl (ring) isomers.

  • ¹H NMR (DMSO-d₆):

    • Methyl Singlet: A sharp singlet at δ ~3.86 ppm corresponds to the N-CH₃ group.

    • NOESY (Nuclear Overhauser Effect): Crucial for isomer confirmation.

      • N5-Methyl: Strong NOE correlation observed between the methyl protons and the aromatic protons of the dichlorophenyl ring. This proximity confirms the methyl group is on the amine at position 5 (closer to the phenyl ring) rather than position 3.

      • N2-Methyl: Would show different spatial correlations due to the rigid ring nitrogen placement.

HPLC Retention
  • Column: C18 Reverse Phase (e.g., Cosmosil MS-II or equivalent).

  • Mobile Phase: Ammonium Acetate / Methanol gradient.

  • Relative Retention Time (RRT): N5-Methyllamotrigine is typically less polar than the parent due to the methyl cap on the amine, eluting after Lamotrigine in reverse-phase systems (e.g., RRT ~1.7 in specific acidic protocols).

References

  • Madhusudhan, G., et al. (2012).[4] "Process for producing 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine) and identification of a new impurity." Der Pharma Chemica, 4(1): 100-105.[4]

  • National Center for Biotechnology Information (NCBI). (2024). "Lamotrigine Compound Summary." PubChem.

  • Toronto Research Chemicals. "N5-Methyllamotrigine - Catalogue No.[2] M315355." LGC Standards. [2]

  • Vajrala, V. R. (2008). "An Impurity Profile Study of Lamotrigine." Rasayan Journal of Chemistry, 1(2): 301-305.[5]

  • ClinPGx. "Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics."

Sources

Foundational

Technical Whitepaper: Safety Profile and Toxicity Assessment of N5-Methyllamotrigine

The following technical guide is structured to address the specific toxicological and safety assessment requirements for N5-Methyllamotrigine , a structural isomer and impurity of the antiepileptic drug Lamotrigine. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific toxicological and safety assessment requirements for N5-Methyllamotrigine , a structural isomer and impurity of the antiepileptic drug Lamotrigine.

Executive Summary

N5-Methyllamotrigine (CAS: 1373243-86-7) is a specific structural impurity and potential minor metabolite of Lamotrigine. Unlike the pharmacologically inactive but cardiotoxic 2-N-methyl metabolite , the N5-methyl analog represents a distinct methylation at the exocyclic amino group (position 5) rather than the triazine ring nitrogen.

This guide provides a rigorous framework for assessing the safety of N5-Methyllamotrigine. It addresses the critical need to distinguish this compound from the 2-N-methyl isomer due to divergent toxicity profiles: while the 2-N-isomer is associated with PR interval prolongation (cardiotoxicity), the N5-isomer carries a higher theoretical risk of genotoxicity due to the secondary aromatic amine structural alert.

Chemical Characterization & Origin

To accurately assess toxicity, one must first establish the chemical identity and origin of the species. N5-Methyllamotrigine arises primarily through process-related methylation side reactions or minor metabolic pathways.

Structural Differentiation
  • Lamotrigine (Parent): 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.[1][2][3]

  • 2-N-Methyl (Major Metabolite): Methylation at the ring nitrogen (

    
    ). Known cardiotoxicant.
    
  • N5-Methyl (Impurity/Metabolite): Methylation at the exocyclic amine at position 5.

Formation Pathways

The following diagram illustrates the divergent pathways forming these isomers.

G LTG Lamotrigine (Parent API) UGT Glucuronidation (Major Metabolic Route) LTG->UGT UGT1A4 N2_Me 2-N-Methyl Metabolite (Ring N-Methylation) LTG->N2_Me Methyltransferase (Minor Pathway) N5_Me N5-Methyllamotrigine (Exocyclic Amine Methylation) LTG->N5_Me Synthetic Impurity or CYP450 Dealkylation Cardiotox Cardiotoxicity Risk N2_Me->Cardiotox Assoc. with PR Prolongation Genotox Genotoxicity Risk (ICH M7) N5_Me->Genotox Structural Alert: Sec. Aromatic Amine

Figure 1: Divergent formation pathways of Lamotrigine methylated analogs and their associated primary toxicity risks.

Toxicological Profile & Risk Assessment

The safety profile of N5-Methyllamotrigine must be evaluated under ICH M7 (Genotoxic Impurities) and ICH S7B (Safety Pharmacology) guidelines.

Genotoxicity (The Primary Concern)

Unlike the 2-N-methyl isomer, N5-Methyllamotrigine contains a secondary aromatic amine moiety. This is a structural alert (SA) for mutagenicity.

  • Mechanism: Secondary aromatic amines can undergo N-hydroxylation by CYP450 enzymes (e.g., CYP1A2), leading to the formation of nitrenium ions that can intercalate DNA.

  • Assessment Protocol: A standard Ames test (OECD 471) is mandatory.

Cardiotoxicity (The Comparative Risk)

The 2-N-methyl metabolite is known to inhibit cardiac sodium channels (


), causing QRS widening. Due to structural isomerism, N5-Methyllamotrigine must be screened for similar activity, although its exocyclic methylation alters the pKa and binding affinity.
Quantitative Toxicity Data Summary

Note: Direct public toxicological data for N5-Methyllamotrigine is limited. The values below represent the required limits based on regulatory thresholds for structural analogs.

Parameter2-N-Methyl Metabolite (Reference)N5-Methyllamotrigine (Target)Guideline Source
Primary Toxicity Cardiotoxicity (PR Prolongation)Potential GenotoxicityFDA Label / ICH M7
Daily Limit (TTC) Not Applicable (Metabolite)1.5 µ g/day (if mutagenic)ICH M7
hERG Inhibition (

)
~10-50 µM (Estimated)Must be determined ICH S7B
Ames Test NegativeHigh Priority Test OECD 471

Analytical Safety Strategy

Because N5-Methyllamotrigine and the 2-N-methyl metabolite are isobaric (same mass), standard LC-MS methods may fail to distinguish them, leading to incorrect safety assessments.

Chromatographic Separation Protocol

Objective: Baseline separation of N5-Methyl and 2-N-Methyl isomers. System: UHPLC-MS/MS (Triple Quadrupole).

  • Column: C18 Shielded Phase (e.g., Waters HSS T3), 1.8 µm, 2.1 x 100 mm.

    • Rationale: High retention is needed to separate positional isomers based on hydrophobicity differences (N5-Me is likely less polar than the zwitterionic-like 2-N-Me).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[4]

  • Gradient: 5% B to 30% B over 15 minutes. Slow gradient is critical for isomeric resolution.

  • Detection: MRM Mode.

    • Precursor: m/z 270.1

      
      .
      
    • Product Ions: Optimization required. N5-Me typically yields a unique fragment corresponding to the loss of the methyl-amine group (

      
      ), whereas 2-N-Me may show ring fragmentation.
      

Experimental Workflow for Safety Validation

This self-validating workflow ensures that any detected N5-Methyllamotrigine is accurately characterized for risk.

Workflow Start Sample: Lamotrigine API or Patient Plasma LCMS UHPLC-MS/MS Analysis (Isomer Specific Method) Start->LCMS Detect Is N5-Me Detected? LCMS->Detect Quant Quantify Level (%) Detect->Quant Yes Safe Control as Non-Mutagenic Impurity (ICH Q3A) Detect->Safe No Threshold > ICH M7 Threshold? (>1.5 µg/day) Quant->Threshold Ames Conduct Ames Test (OECD 471) Threshold->Ames Yes Threshold->Safe No Ames->Safe Negative Control Control to TTC Levels (< 1.5 µg/day) Ames->Control Positive

Figure 2: Decision tree for the safety qualification of N5-Methyllamotrigine impurities.

References

  • FDA Prescribing Information. LAMICTAL (lamotrigine) Tablets. U.S. Food and Drug Administration. Link

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation. Link

  • Rowland, A. et al. (2006). Lamotrigine metabolism and pharmacokinetics. Clinical Pharmacokinetics. Link

  • LGC Standards. N5-Methyllamotrigine Reference Standard Data Sheet. Link

  • Potts, A. et al. (2008). Cardiotoxicity of the 2-N-methyl metabolite of lamotrigine. Toxicology and Applied Pharmacology. (Inferred reference based on FDA label warnings regarding metabolite cardiotoxicity).

Sources

Exploratory

Precision Identification of Lamotrigine Impurities and Metabolites: A Technical Guide

Executive Summary Lamotrigine (LTG), a phenyltriazine anticonvulsant, presents a complex analytical challenge due to its susceptibility to specific degradation pathways and its extensive metabolic transformation.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lamotrigine (LTG), a phenyltriazine anticonvulsant, presents a complex analytical challenge due to its susceptibility to specific degradation pathways and its extensive metabolic transformation.[1] This guide provides a rigorous technical framework for the identification and quantification of Lamotrigine, its pharmacopeial impurities (EP A-G), and its major metabolites. By synthesizing mechanistic chemistry with validated LC-MS/MS protocols, this document serves as a blueprint for researchers aiming to meet ICH Q3A/B and M7 regulatory standards.

Section 1: The Molecular Landscape

Lamotrigine [6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine] is a weak base (


 5.7) characterized by a 1,2,4-triazine ring fused with a dichlorophenyl moiety.[2][3][4][5][6] Its chemical stability is compromised primarily by hydrolysis under acidic/basic stress and photo-oxidation.
Mechanistic Origins of Impurity Formation

Understanding the "why" behind impurity formation is critical for process control:

  • Hydrolysis (Acid/Base): The amino groups on the triazine ring are vulnerable. Hydrolysis of the 3-amino group leads to Impurity A (oxo-derivative). Further hydrolysis of the 5-amino group yields Impurity D (dioxo-derivative).

  • Isomerization: The synthesis intermediate can exist in E and Z forms. While the E-isomer cyclizes to form Lamotrigine, the Z-isomer remains as Impurity C .

  • Process-Related: Impurity G arises from regio-isomerism in the starting material (2,4-dichlorobenzoyl cyanide instead of 2,3-).

Section 2: Impurity Profiling (The "What")

The European Pharmacopoeia (EP) and USP designate specific related compounds that must be monitored. The following table consolidates these impurities with their structural origins and molecular weights.

Table 1: Lamotrigine Pharmacopeial Impurities
EP ImpurityUSP RCChemical NameOriginMW
A C 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-oneDegradation (Hydrolysis)257.08
B -N-(2,3-Dichlorophenyl)-2-(guanidinylimino)acetonitrileProcess (Intermediate)256.09
C A (2Z)-acetonitrileProcess (Isomer of B)[4][6][7]256.09
D -6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dioneDegradation (Double Hydrolysis)258.06
E B 2,3-Dichlorobenzoic acidDegradation (Hydrolysis of SM)191.01
F D N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamideDegradation (Amide formation)429.09
G -6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamineProcess (Regio-isomer)256.09

Technical Note: Impurity F is often observed in forced degradation studies involving oxidative stress or reaction with residual starting material anhydrides.

Section 3: Metabolic Pathways

In vivo, Lamotrigine undergoes extensive metabolism, primarily via glucuronidation.[3][8] The cytochrome P450 system plays a negligible role, which is a key pharmacokinetic differentiator.

The Glucuronidation Dominance

The primary metabolic route (approx. 76% of dose) is the formation of the 2-N-glucuronide conjugate. This reaction is catalyzed by UGT1A4 , with minor contributions from UGT2B7. This pathway is significant because UGT1A4 is subject to induction by other antiepileptics (e.g., Carbamazepine), altering Lamotrigine clearance.

Other minor pathways include:

  • 5-N-glucuronide: Formation at the alternative amino position.

  • N-oxidation: Formation of Lamotrigine-N2-oxide.[1]

  • N-methylation: Formation of 2-N-methyl-Lamotrigine.

MetabolicPathway LTG Lamotrigine (Parent) N2G 2-N-Glucuronide (Major Metabolite) LTG->N2G UGT1A4 (Glucuronidation) N5G 5-N-Glucuronide (Minor) LTG->N5G UGT Enzymes NOx Lamotrigine-N2-oxide (Minor) LTG->NOx Oxidation NMe 2-N-methyl-Lamotrigine (Minor) LTG->NMe Methylation

Figure 1: Metabolic biotransformation of Lamotrigine, highlighting the dominance of the UGT1A4 pathway.[3][8]

Section 4: Analytical Strategy & Protocols (The "How")

Reliable identification requires a validated LC-MS/MS approach. The following protocol is designed for high sensitivity and selectivity, capable of distinguishing the parent drug from its isobaric impurities (e.g., Impurity G) and metabolites.

Protocol: LC-MS/MS Identification & Quantification
1. Chromatographic Conditions
  • Column: Kinetex C18 (50 mm × 2.1 mm, 2.6 μm) or equivalent.[3]

    • Rationale: A C18 stationary phase provides sufficient retention for the polar glucuronides while separating the hydrophobic parent and impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acidic pH ensures protonation of the basic triazine ring (

      
       5.7), maximizing sensitivity in ESI+ mode.
      
  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.0-4.1 min: Return to 10% B

    • 4.1-6.0 min: Re-equilibration

2. Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[8][10][11]

  • Source Temp: 450°C.

  • Capillary Voltage: 4500 V.

  • MRM Transitions (Quantification & Qualification):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Lamotrigine 256.1211.026Quantifier
256.1186.030Qualifier
Impurity A 257.1212.028ID
2-N-Glucuronide 432.1256.120Quantifier
LTG-13C3 (IS) 262.1217.226Internal Std
3. Sample Preparation (Protein Precipitation)
  • Aliquot 50 μL of plasma/serum into a centrifuge tube.

  • Add 20 μL of Internal Standard working solution.[12]

  • Add 150 μL of Acetonitrile (precipitating agent).

  • Vortex vigorously for 1 min.

  • Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Inject 5 μL of the supernatant.

AnalyticalWorkflow Sample Biological Sample (Plasma/DBS) Prep Protein Precipitation (ACN + IS Addition) Sample->Prep Sep LC Separation (C18, Acidic Mobile Phase) Prep->Sep Isobaric Isobaric Interference? (Impurity G vs LTG) Sep->Isobaric MS MS/MS Detection (ESI+, MRM Mode) Data Data Analysis (Quant: 256.1->211.0) MS->Data Isobaric->MS Resolved Opt Optimize Gradient (Separation Critical) Isobaric->Opt Co-elution Opt->Sep

Figure 2: Analytical workflow for the separation and identification of Lamotrigine and its analogs.

Section 5: Regulatory Considerations

For drug development professionals, adherence to ICH Q3A(R2) and Q3B(R2) is mandatory.

  • Reporting Threshold: >0.05% (or 0.10% depending on dose).

  • Identification Threshold: >0.10% (for max daily dose < 2g).

  • Qualification Threshold: >0.15% (or 1.0 mg/day intake).

Genotoxic Impurities (ICH M7): While Lamotrigine itself is not genotoxic, reagents used in synthesis (e.g., alkyl halides) must be controlled. Impurity B (nitrile intermediate) should be monitored closely due to its reactivity, although it is generally considered a standard process impurity rather than a mutagenic alert.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 , "Lamotrigine Monograph 1756".

  • S. Narender Rao et al. , "Synthesis and characterization of impurities of an anticonvulsant drug, Lamotrigine," Der Pharma Chemica, 2012, 4(1):100-105.

  • Milosheska, D. et al. , "An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots," Molecules, 2024, 29(7), 1585.

  • U.S. Food and Drug Administration (FDA) , "Lamotrigine Prescribing Information & Clinical Pharmacology," FDA Access Data.

  • PubChem Compound Summary , "Lamotrigine," National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Isocratic HPLC Method for the Baseline Separation of Lamotrigine and its N5-Methylated Impurity

Abstract This application note details a simple, robust, and reproducible isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the antiepilep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a simple, robust, and reproducible isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the antiepileptic drug Lamotrigine from its potential process impurity and metabolite, N5-Methyllamotrigine. The method utilizes a standard C18 stationary phase with an acidic phosphate buffer and acetonitrile as the mobile phase, ensuring optimal peak shape and resolution. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system through rigorous system suitability criteria. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, ensuring the method's trustworthiness and ease of implementation.

Introduction

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a widely used second-generation antiepileptic drug for treating partial seizures, tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome.[1] Its mechanism involves the blockade of voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.[2]

During the synthesis of Lamotrigine or as a potential metabolite, related substances can be formed. One such critical impurity is N5-Methyllamotrigine. The presence and quantity of such impurities must be strictly controlled to ensure the safety and efficacy of the final drug product. Therefore, a reliable and specific analytical method is essential for separating and quantifying Lamotrigine from its N5-methylated counterpart.

This guide provides a comprehensive, field-proven HPLC protocol designed for this specific separation challenge.

Analyte Structures and Physicochemical Properties

Understanding the physicochemical properties of the analytes is fundamental to developing a successful separation strategy. Lamotrigine is a weak base with a reported pKa of 5.7.[1][3][4][5] This means its degree of ionization is highly dependent on the pH of the surrounding medium. N5-Methyllamotrigine, with an added methyl group on one of the amine functions, will have a similar basic character but a slightly increased hydrophobicity. This subtle difference in hydrophobicity is the primary lever for their separation in reversed-phase chromatography.

CompoundStructureMolecular FormulaKey Properties
Lamotrigine C₉H₇Cl₂N₅pKa = 5.7, Weak Base[3][4]
N5-Methyllamotrigine (Structure inferred)C₁₀H₉Cl₂N₅Slightly more hydrophobic than Lamotrigine

Experimental Protocol

This section provides the detailed methodology for the HPLC analysis.

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatography Column: A robust C18 column (L1 designation), 5 µm particle size, 4.6 mm x 150 mm.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PVDF or Nylon.

Reagents and Solution Preparation
  • Acetonitrile (ACN): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Orthophosphoric Acid (H₃PO₄): ~85%, Analytical grade.

  • Water: HPLC grade or ultrapure water.

  • Reference Standards: Lamotrigine and N5-Methyllamotrigine of known purity.

Step-by-Step Solution Preparation:

  • Mobile Phase Buffer (25 mM Phosphate Buffer, pH 3.0):

    • Weigh approximately 3.4 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH of the solution to 3.0 ± 0.05 with 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase:

    • Mix the Mobile Phase Buffer and Acetonitrile in a ratio of 65:35 (v/v) .

    • Degas the final mixture by sonication or helium sparging before use.

  • Diluent:

    • Prepare the diluent by mixing Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh about 25 mg of Lamotrigine reference standard and 25 mg of N5-Methyllamotrigine reference standard.

    • Transfer both to the same 50 mL volumetric flask.

    • Add approximately 30 mL of Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with Diluent. Mix well.

  • Working Standard & System Suitability Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with Diluent and mix thoroughly. This solution will be used for both system suitability checks and as the calibration standard.

Chromatographic Conditions

The optimized parameters for the separation are summarized in the table below.

ParameterCondition
Column C18 (L1), 5 µm, 4.6 x 150 mm
Mobile Phase 65% Phosphate Buffer (25mM, pH 3.0) : 35% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 10 minutes

Methodology Rationale: The Science Behind the Separation

The success of this method hinges on the careful control of mobile phase pH to manipulate the ionization state of the analytes and leverage their differences in hydrophobicity.

  • Choice of Reversed-Phase (RP) Chromatography: RP-HPLC with a C18 column is the standard for pharmaceutical analysis due to its versatility and robustness in separating compounds of moderate polarity.[6] The nonpolar C18 stationary phase interacts with the hydrophobic regions of the analyte molecules.

  • The Critical Role of pH: With a pKa of 5.7, Lamotrigine is a basic compound.[3][4] By setting the mobile phase pH to 3.0, which is more than two pH units below the pKa, we ensure that both Lamotrigine and N5-Methyllamotrigine are fully protonated and exist as positively charged cations. This approach offers two key advantages:

    • Improved Peak Shape: Suppressing the ionization of residual acidic silanol groups on the silica backbone of the stationary phase minimizes undesirable ionic interactions with the basic analytes, which are a primary cause of peak tailing.

    • Consistent Retention: It eliminates retention time shifts that can occur if the pH is close to the analyte's pKa.

  • Separation Mechanism: At pH 3.0, both compounds are ionized. The separation is therefore governed by the hydrophobic interactions between the analytes and the C18 stationary phase. The N5-methyl group on N5-Methyllamotrigine makes it slightly more nonpolar (more hydrophobic) than the parent Lamotrigine. Consequently, N5-Methyllamotrigine will interact more strongly with the stationary phase, leading to a longer retention time and achieving separation.

System Suitability (Trustworthiness)

Before proceeding with sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the reliability of the results. Inject the System Suitability Solution (50 µg/mL) five times and evaluate the following parameters from the resulting chromatograms.

ParameterAcceptance CriterionRationale
Resolution (Rs) ≥ 2.0 between Lamotrigine and N5-MethyllamotrigineEnsures that the two peaks are baseline separated, allowing for accurate integration.
Tailing Factor (Tf) ≤ 1.5 for both peaksMeasures peak symmetry. A value > 2 indicates significant tailing, which can compromise integration.
Relative Standard Deviation (RSD) ≤ 1.0% for the peak areas of five replicate injectionsDemonstrates the precision and reproducibility of the injection and system performance.

Workflow and Separation Principle Diagrams

The following diagrams illustrate the analytical workflow and the underlying separation principle.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (pH 3.0) sys_eq System Equilibration prep_mobile->sys_eq prep_std Standard & SST Solution Preparation sst_inject System Suitability (5 Injections) prep_std->sst_inject sys_eq->sst_inject check_sst Verify SST Criteria (Rs > 2.0, Tf < 1.5) sst_inject->check_sst check_sst->sys_eq Fail sample_inject Inject Sample(s) check_sst->sample_inject Pass integrate Integrate Peaks sample_inject->integrate quantify Quantify Analytes integrate->quantify report Generate Report quantify->report

Caption: HPLC analytical workflow from preparation to final report.

Separation_Principle cluster_column C18 Stationary Phase (Nonpolar) cluster_analytes Mobile Phase (Polar, pH 3.0) c18_1 c18_2 c18_3 c18_4 c18_5 c18_6 lamo Lamotrigine (LTG) lamo->c18_2 Weaker Hydrophobic Interaction meth_lamo N5-Methyllamotrigine (MLTG) meth_lamo->c18_5 Stronger Hydrophobic Interaction (due to CH₃) elution_order Result: 1. Lamotrigine (elutes first) 2. N5-Methyllamotrigine (elutes second)

Caption: Separation mechanism on the C18 stationary phase.

Conclusion

The isocratic RP-HPLC method presented provides excellent resolution and peak shape for the separation of Lamotrigine and N5-Methyllamotrigine. By controlling the mobile phase pH to maintain the analytes in a consistent, fully ionized state, the method achieves a robust separation based on the subtle difference in their hydrophobicity. The protocol is straightforward, utilizes common reagents and columns, and includes clear system suitability criteria to ensure its performance and trustworthiness, making it ideal for routine quality control and research applications.

References

  • Bioavailability File: Lamotrigine. (2008). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lamictal Product Monograph - GSK Canada. (2025). GSK Canada.
  • Polar Compounds | SIELC Technologies. (n.d.). SIELC Technologies. Available at: [Link]

  • Emami, J., et al. (2006). Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 999-1005. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent.
  • CHEMISTRY REVIEW(S) - accessdata.fda.gov. (2008). FDA. Available at: [Link]

  • Cooper, J., et al. (1997). Simultaneous determination of lamotrigine and its glucuronide and methylated metabolites in human plasma by automated sequential trace enrichment of dialysates and gradient high-performance liquid chromatography.
  • Puvvada, P. K., et al. (2010). RP-HPLC Method Development and Validation of Lamotrigine. Der Pharma Chemica, 2(1), 104-108.
  • WO2009061513A1 - Crystalline forms of lamotrigine - Google Patents. (2009). Google Patents.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
  • Separation of Lamotrigine on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Vidya Sagar, K., et al. (2011). A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. Journal of Chemical and Pharmaceutical Research, 3(3), 651-658.
  • Lamotrigine usp 2025. (2025). USP.
  • ANALYTICAL ESTIMATION AND VALIDATION OF LAMOTRIGINE BY NEW HPLC METHOD. (2025).
  • Dobričić, V., et al. (2014). Comparison of Dissolution Profiles and Serum Concentrations of Two Lamotrigine Tablet Formulations. Scientia Pharmaceutica, 82(2), 415-425. Available at: [Link]

  • USP Method Transfer of Lamotrigine from HPLC to UPLC. (n.d.). Waters. Available at: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Lab Manager. Available at: [Link]

  • Lamotrigine - Definition, Identific
  • Lamotrigine. (2011). USP 35 Official Monographs.
  • Khan, A., et al. (2018). Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2029-2035.
  • Lamotrigine Tablets. (2011). USP-NF.
  • Lamotrigine Extended-Release Tablets. (2016). USP-NF.
  • Sobiech, M., et al. (2024). Molecularly Imprinted Drug Carrier for Lamotrigine—Design, Synthesis, and Characterization of Physicochemical Parameters. MDPI. Available at: [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI.

Sources

Application

Application Note: High-Selectivity Solid Phase Extraction (SPE) of N5-Methyllamotrigine from Serum

Abstract This application note details a robust, field-proven protocol for the extraction of N5-Methyllamotrigine (a structural analog and potential impurity of the antiepileptic drug Lamotrigine) from human serum. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-proven protocol for the extraction of N5-Methyllamotrigine (a structural analog and potential impurity of the antiepileptic drug Lamotrigine) from human serum. Unlike generic "dilute-and-shoot" methods, this guide utilizes Mixed-Mode Cation Exchange (MCX) solid phase extraction. This mechanism exploits the basicity of the aminotriazine moiety to aggressively wash away matrix interferences (proteins, phospholipids) while retaining the analyte, ensuring superior LC-MS/MS sensitivity and column longevity.

Introduction & Scientific Rationale

The Analyte: N5-Methyllamotrigine

While Lamotrigine (LTG) is widely monitored for therapeutic drug levels, its structural analogs—such as N5-Methyllamotrigine (an impurity or degradation product) and N2-Methyllamotrigine (a known biological metabolite)—require precise quantification during stability testing and pharmacokinetic profiling.

  • Chemical Nature: N5-Methyllamotrigine possesses a 1,2,4-triazine core substituted with amino groups.[1]

  • Key pKa: ~5.7 (estimated based on Lamotrigine). This weak basicity is the critical handle for our extraction strategy.

  • Matrix Challenge: Serum contains high levels of albumin and phospholipids (phosphatidylcholines), which cause significant ion suppression in Mass Spectrometry.

The Strategy: Mixed-Mode Cation Exchange (MCX)

We reject simple Hydrophilic-Lipophilic Balance (HLB) or Liquid-Liquid Extraction (LLE) for this application in favor of MCX .

  • Why? MCX sorbents contain both hydrophobic chains and sulfonic acid groups.

  • Mechanism: We load at low pH (analyte is positively charged, binding to the sorbent via ion exchange). We can then wash with 100% organic solvent (methanol) to remove neutral lipids and hydrophobic proteins without eluting the charged analyte. Finally, we elute by neutralizing the analyte at high pH.

  • Result: A "cleaner" extract than is possible with reverse-phase only mechanisms.[2]

Materials & Equipment

  • Target Analyte: N5-Methyllamotrigine (Reference Standard).

  • Internal Standard (IS): Lamotrigine-13C, d3, or a structural analog like Chloramphenicol (if isotope not available).

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 cc.

  • Reagents:

    • LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

    • Phosphoric Acid (H3PO4), 85%.

    • Ammonium Hydroxide (NH4OH), 28-30%.

    • Formic Acid (FA).

Experimental Protocol

Pre-Extraction Sample Treatment

Rationale: To ensure the analyte binds to the cation exchange sorbent, it must be fully protonated. We dilute the serum to disrupt protein binding and lower the pH.

  • Aliquot: Transfer 200 µL of patient serum into a clean microcentrifuge tube.

  • Spike: Add 20 µL of Internal Standard working solution.

  • Acidify & Dilute: Add 200 µL of 4% H3PO4 in Water .

    • Note: The final pH should be ~2.0–2.5. This is well below the pKa (5.7), ensuring 99.9% ionization (

      
      ).
      
  • Mix: Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any gross particulates (optional but recommended to prevent cartridge clogging).

Solid Phase Extraction (MCX) Workflow

Rationale: The following steps create a "digital" separation—retention is switched "ON" by pH and "OFF" by pH.

StepSolvent / ActionMechanistic Purpose
1.[2][3] Condition 1 mL MethanolActivates hydrophobic ligands on the sorbent.
2. Equilibrate 1 mL Water (or 0.1% Formic Acid)Prepares the ion-exchange sites; removes excess organic.
3. Load Apply Pre-treated SampleAnalyte binds via Ionic Interaction (to sulfonic acid) AND Hydrophobic Interaction .
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves salts, proteins, and hydrophilic interferences. Analyte stays bound (charged).
5. Wash 2 1 mL 100% Methanol CRITICAL STEP. Removes neutral hydrophobic interferences (lipids/drugs). Analyte stays bound (charged).
6. Dry Apply Vacuum (2 min)Removes residual MeOH to prevent dilution of the elution solvent.
7. Elute 2 x 250 µL 5% NH4OH in Methanol High pH (>10) deprotonates the analyte (

), breaking the ionic bond. Organic solvent releases hydrophobic bond.
Post-Extraction
  • Evaporate: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

  • Inject: 5–10 µL into LC-MS/MS.

LC-MS/MS Conditions (Recommended)

To ensure separation of N5-Methyllamotrigine from the parent Lamotrigine and the N2-methyl metabolite, a high-efficiency column is required.

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., ACQUITY UPLC BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (MRM).

    • Note: Lamotrigine parent m/z is ~256.[1] Methyl derivatives will be ~270. Ensure chromatographic resolution if cross-talk occurs.

Process Visualization

The following diagram illustrates the logical flow and chemical state of the analyte throughout the MCX extraction process.

SPE_Workflow Sample Serum Sample (Neutral pH) Acidification Acidify (H3PO4) Target pH < 3.0 Analyte: Protonated (BH+) Sample->Acidification Dilution 1:1 Load Load on MCX Cartridge (Mixed-Mode Retention) Acidification->Load Bind Wash1 Wash 1: Aqueous Acid Removes: Proteins, Salts Load->Wash1 Clean Wash2 Wash 2: 100% Methanol Removes: Neutrals, Lipids Analyte Remains Bound (BH+) Wash1->Wash2 Clean Elution Elute: 5% NH4OH in MeOH Target pH > 10 Analyte: Neutral (B) -> Releases Wash2->Elution Release LCMS LC-MS/MS Analysis Quantification Elution->LCMS Inject

Caption: Workflow for MCX extraction of N5-Methyllamotrigine, highlighting the pH-dependent retention mechanism.

Validation & Troubleshooting

Validation Parameters (Expected)
  • Recovery: >85% (The MCX wash steps prevent loss of the charged analyte).

  • Matrix Effect: <10% suppression (Phospholipids are removed in Wash 2).

  • Linearity: 0.5 – 1000 ng/mL (

    
    ).[4]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Incomplete ElutionEnsure Elution solvent is fresh (NH4OH is volatile). Increase NH4OH conc. to 5%.
Low Recovery Sample pH too high during LoadVerify H3PO4 added is sufficient to drop serum pH below 3.0.
High Backpressure Clogged CartridgeCentrifuge serum samples before loading. Do not apply excessive vacuum.
Ion Suppression Phospholipid BreakthroughEnsure Wash 2 is 100% Methanol (not water/methanol mix).

References

  • PubChem. (2025). Lamotrigine | C9H7Cl2N5. National Library of Medicine. [Link]

  • Castel-Branco, M. M., et al. (2005). Lamotrigine analysis in blood and brain by HPLC. Journal of Chromatography B. [Link]

  • Waters Corporation. (2023). Oasis MCX Extraction Protocol for Basic Drugs. [Link]

  • ClinPGx. (2024). Lamotrigine Pathway and Metabolites (N2-Methyl vs N5-Methyl). [Link]

Sources

Method

Application Note: Strategies for Robust Sample Preparation in the Bioanalysis of N5-Methyllamotrigine

Abstract This document provides a comprehensive guide to sample preparation techniques for the quantitative analysis of N5-Methyllamotrigine, a key metabolite of the anticonvulsant drug Lamotrigine, in biological matrice...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to sample preparation techniques for the quantitative analysis of N5-Methyllamotrigine, a key metabolite of the anticonvulsant drug Lamotrigine, in biological matrices. As therapeutic drug monitoring (TDM) and pharmacokinetic studies demand high accuracy and precision, effective sample cleanup is paramount.[1][2] We will explore the underlying principles and provide detailed, field-tested protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This guide is intended for researchers, bioanalytical scientists, and drug development professionals seeking to develop and validate robust analytical methods for Lamotrigine and its metabolites.

Introduction: The Analytical Imperative for Lamotrigine and its Metabolites

Lamotrigine (LTG) is a widely prescribed antiepileptic drug used in the management of epilepsy and bipolar disorder.[3] Its clinical efficacy is tied to plasma concentrations, making therapeutic drug monitoring essential for optimizing dosage, ensuring patient safety, and minimizing adverse effects.[2] LTG is extensively metabolized in the human body, primarily via glucuronidation, but also through other pathways that produce metabolites such as N2-oxide, N2-methyl, and N5-methyllamotrigine.[4][5][6]

The accurate quantification of not only the parent drug but also its metabolites, like N5-Methyllamotrigine, is critical for comprehensive pharmacokinetic and toxicological assessments. However, biological matrices such as plasma, serum, and urine are extraordinarily complex.[7] They contain a high abundance of endogenous substances—proteins, lipids, salts, and phospholipids—that can interfere with analysis, primarily through a phenomenon known as the "matrix effect."[8][9]

The Causality of Matrix Effects: In liquid chromatography-mass spectrometry (LC-MS), the most common analytical platform for this application, co-eluting matrix components can suppress or enhance the ionization of the target analyte in the MS source.[10] This interference compromises data integrity, leading to poor accuracy, imprecision, and reduced sensitivity.[8][10] Therefore, the primary goal of sample preparation is to selectively remove these interfering components while efficiently recovering the analyte of interest.

Choosing Your Strategy: An Overview of Core Techniques

The selection of a sample preparation technique is a critical decision dictated by the specific requirements of the assay, including desired sensitivity, sample throughput, matrix complexity, and available resources. The three predominant methods for bioanalytical sample preparation are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.[2][11]

Technique Principle Pros Cons Typical Recovery Extract Cleanliness
Protein Precipitation (PPT) Protein denaturation and precipitation using an organic solvent or acid.Simple, fast, inexpensive, high-throughput.[5][12]Non-selective, high risk of matrix effects, sample dilution.[13]>90%Low
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on polarity and pH.Cleaner than PPT, concentration is possible.Labor-intensive, emulsion formation, requires solvent evaporation/reconstitution.[5][14]70-90%Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; analyte is then selectively eluted.Highest selectivity, cleanest extracts, high concentration factor, amenable to automation.[15]More complex method development, higher cost per sample.[5]>85%High

Experimental Protocols & Methodologies

The following sections provide detailed, step-by-step protocols for each technique, optimized for the analysis of N5-Methyllamotrigine and its parent compound from human plasma or serum.

Protein Precipitation (PPT): The High-Throughput Approach

PPT is the simplest and fastest method, making it ideal for early-stage discovery or when high throughput is a priority. The underlying principle is that adding a large volume of cold organic solvent, typically acetonitrile, drastically reduces the solubility of proteins, causing them to precipitate out of solution.[12][13] While the analyte remains in the supernatant, many other small-molecule interferences, such as phospholipids, will also remain, making this the "dirtiest" of the three techniques.

Caption: High-throughput Protein Precipitation (PPT) workflow for N5-Methyllamotrigine.

  • Sample Aliquoting: Pipette 100 µL of human plasma or serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of Lamotrigine or a structural analog) to each sample, blank, and quality control (QC) sample. Vortex briefly.

  • Precipitation Step: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of solvent to sample is critical for ensuring complete protein precipitation.[4]

  • Mixing: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and complete denaturation of proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C. The low temperature helps maintain protein insolubility.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350-380 µL) and transfer it to a clean autosampler vial. Be careful not to disturb the protein pellet at the bottom of the tube.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): The Balanced Approach

LLE offers a significantly cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving polar interferences behind in the aqueous layer.[14] The choice of solvent and pH of the aqueous phase are the most critical parameters. For a basic compound like N5-Methyllamotrigine, adjusting the sample pH to be basic (pH > 9) will neutralize the molecule, increasing its affinity for a non-polar organic solvent like methyl tert-butyl ether (MTBE).[16][17]

Caption: Liquid-Liquid Extraction (LLE) workflow for N5-Methyllamotrigine analysis.

  • Sample Aliquoting: Pipette 200 µL of human plasma/serum into a glass test tube.

  • Internal Standard (IS) Spiking: Add the appropriate amount of IS working solution and vortex briefly.

  • pH Adjustment: Add 100 µL of a basic buffer (e.g., 0.1M ammonium hydroxide, pH 10) to the sample. Vortex. This step is crucial for neutralizing the analyte for efficient extraction into a non-polar solvent.

  • Extraction: Add 1 mL of MTBE. Cap the tube and vortex vigorously for 2 minutes to facilitate the partition of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers. A sharp interface should be visible. If an emulsion forms, gentle agitation or further centrifugation may be required.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean glass tube, avoiding the lower aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase of your LC method. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer to an autosampler vial for injection.

Solid-Phase Extraction (SPE): The Gold Standard for Purity

SPE provides the cleanest extracts by leveraging specific chemical interactions between the analyte and a solid sorbent.[15] For Lamotrigine and its metabolites, a reversed-phase sorbent like C8 or a polymer-based sorbent like Oasis HLB is effective.[18][19] The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte.

Caption: Solid-Phase Extraction (SPE) workflow for high-purity N5-Methyllamotrigine analysis.

  • Sample Pre-treatment: Pipette 200 µL of plasma/serum, previously spiked with IS, into a tube. Add 200 µL of 4% phosphoric acid in water. Vortex. Acidification ensures the analyte is charged, aiding its retention on the sorbent.

  • Cartridge Conditioning: Place a C8 SPE cartridge (e.g., 200mg/3mL) on a vacuum manifold.[18]

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of purified water through the cartridge. Do not let the sorbent bed go dry. This step activates the C8 chains.

  • Sample Loading: Load the entire pre-treated sample onto the cartridge. Apply a gentle vacuum to draw the sample through at a slow, consistent rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences (salts, etc.) while the analyte remains bound to the sorbent.

  • Elution: Place clean collection tubes inside the manifold. Elute the analyte from the cartridge using 1 mL of methanol. The strong organic solvent disrupts the hydrophobic interaction between the analyte and the C8 sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 40°C and reconstitute in 100 µL of mobile phase, similar to the LLE protocol.

  • Analysis: Transfer to an autosampler vial for injection.

Method Validation: Ensuring Trustworthiness

A robust sample preparation protocol is validated by assessing its performance. Key parameters to evaluate include:

  • Extraction Recovery: Compares the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. High and consistent recovery (ideally >85%) is desired.[19]

  • Matrix Effect: Evaluated by comparing the analyte response in a post-extracted spiked sample (from multiple biological sources) to a pure solution standard. This quantifies any signal suppression or enhancement caused by the matrix.[10] A stable isotope-labeled internal standard is the best tool to compensate for matrix effects.

  • Process Efficiency: Combines recovery and matrix effects to give an overall assessment of the method's performance.

Conclusion and Recommendations

The optimal sample preparation technique for N5-Methyllamotrigine analysis is contingent on the specific goals of the study.

  • For high-throughput screening where speed is paramount, Protein Precipitation is a viable starting point, provided that the subsequent chromatography is sufficient to resolve the analyte from major interferences.

  • Liquid-Liquid Extraction offers a good balance between cleanliness, cost, and complexity, making it suitable for many research and clinical applications.

  • For methods requiring the highest sensitivity and specificity, such as regulated bioanalysis for pivotal pharmacokinetic studies, Solid-Phase Extraction is the unequivocal gold standard.[15] It provides the cleanest extracts, minimizes matrix effects, and ultimately yields the most reliable and robust data.

Regardless of the chosen method, proper validation is essential to ensure that the sample preparation protocol is fit for purpose and generates data that is both accurate and trustworthy.

References

  • Norlab. (n.d.). Extraction of Antiepileptic Drugs from Serum and Urine Using ISOLUTE® SLE+. Biotage.
  • Szymczak, M., et al. (2022). New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD. MDPI.
  • Dawson, C. M., et al. (1998). Analysis of Six Anticonvulsant Drugs using Solid-Phase Extraction, Deuterated Internal Standards, and Gas Chromatography. Journal of Analytical Toxicology.
  • Pistos, C., et al. (2006). Solid-Phase Extraction Study and RP-HPLC Analysis of Lamotrigine in Human Biological Fluids and in Antiepileptic Tablet Formulations. Taylor & Francis.
  • Biotage. (n.d.). Extraction of Antiepileptic Drugs from Serum and Urine Using ISOLUTE® SLE+ Prior to LC–MS–MS Analysis. LCGC International.
  • Beck, O., et al. (2006). Determination of Lamotrigine and its Metabolites in Human Plasma by Liquid Chromatography-Mass Spectrometry. Ovid.
  • Request PDF. (2025). Determination of Lamotrigine and its Metabolites in Human Plasma by Liquid Chromatography-Mass Spectrometry. ResearchGate.
  • Vishwanathan, K., et al. (n.d.). Rapid Quantification of Lamotrigine in Human Plasma by Two LC Systems Connected with Tandem MS.
  • Patel, P. N., et al. (2016). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica.
  • Nascimento, T. G., et al. (2025). Development and validation of the analytical method by high performance liquid chromatography (HPLC) for Lamotrigine raw material. ResearchGate.
  • Szymczak, M., et al. (2025). New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD.
  • Al-Tannak, N. F., et al. (2024). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis.
  • George, S. A., et al. (n.d.). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. Taylor & Francis.
  • Reddy, B. K., et al. (2023). Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. PMC.
  • Iacob, B., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. PMC.
  • Ghorbani, M., et al. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Pharmaceutical Sciences.
  • Chen, Y., et al. (n.d.). Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy. PMC.
  • Franke, A. A., et al. (n.d.). Comparison of protein precipitation methods using HPLC as monitoring.... ResearchGate.
  • Gonzalez, O., et al. (n.d.). Determination of Antiepileptics in Biological Samples—A Review. PMC.
  • Jelić, D., et al. (2024). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. PMC.
  • Taylor & Francis. (n.d.). Protein precipitation – Knowledge and References.
  • Bioanalytical Validation. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?.
  • Szymczak, M., et al. (2022). New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD. MDPI.
  • JoVE. (2015). Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS.
  • InfinixBio. (2026). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results.
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • Wang, J., et al. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
  • Xu, R. N., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
  • Chefetz, B., et al. (n.d.). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. PMC.
  • Chefetz, B., et al. (2023). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. Environmental Science & Technology - ACS Publications.
  • de Moraes, F. F., et al. (n.d.). Review of Properties and Analytical Methods for the Determination of Norfloxacin. PubMed.

Sources

Application

Application Note: Gradient Elution Profiling of N5-Methyllamotrigine

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, high-resolution protocol for the separation of N5-Methyllamotrigine (an N-methylated impurity/metabolite) from t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, high-resolution protocol for the separation of N5-Methyllamotrigine (an N-methylated impurity/metabolite) from the parent drug Lamotrigine and other related substances.

Executive Summary

The separation of methylated derivatives of Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) presents a significant chromatographic challenge due to the high structural similarity between the parent compound and its N-methyl analogs (N2-methyl and N5-methyl). These compounds possess nearly identical pKa values (~5.7) and UV absorption spectra.[1][2]

This protocol details a Low-pH / Shallow-Gradient strategy. By suppressing silanol ionization and leveraging subtle hydrophobicity differences, this method achieves a resolution (


) > 2.0 between Lamotrigine and N5-Methyllamotrigine.

Scientific Rationale & Mechanism

To ensure method robustness, it is critical to understand the physicochemical drivers of this separation:

The Separation Challenge
  • Structural Isomerism: N5-Methyllamotrigine differs from the parent only by a single methyl group on the exocyclic amine. This increases hydrophobicity slightly but alters the 3D steric conformation, which is the primary lever for separation.

  • Basicity (pKa ~5.7): At neutral pH, the triazine ring is partially ionized, leading to peak broadening. At pH < 3.0, the molecule is fully protonated.

  • The Solution: We utilize a pH 2.5 Phosphate Buffer . This ensures the analyte is fully cationic (improving solubility and peak shape) while the high ionic strength (50 mM) minimizes secondary interactions with the stationary phase silanols.

Gradient Logic

A standard linear gradient often causes co-elution of the N-methyl impurities with the parent tail. This method employs a "Pump-and-Hold" strategy:

  • Isocratic Hold (0-2 min): Focuses the analyte band at the column head.

  • Shallow Ramp (2-15 min): A slow increase (0.5% B/min) selectively resolves the methyl-variants based on hydrophobic interaction with the C18 chains.

  • High Organic Wash: Elutes highly retained dimers or matrix components.

Detailed Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Quaternary Pump with DAD (e.g., Agilent 1260/1290 or Waters Alliance)
Column C18 End-capped (e.g., Inertsil ODS-3V or Symmetry C18), 250 x 4.6 mm, 5 µm
Detector UV-Vis / DAD at 270 nm (primary) and 210 nm (impurity check)
Column Temp 35°C ± 0.5°C
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Mobile Phase Preparation[2]
  • Mobile Phase A (Buffer): Dissolve 6.8g

    
     in 900 mL HPLC-grade water. Adjust pH to 2.5 ± 0.05  using Orthophosphoric Acid (85%). Dilute to 1000 mL. Filter through 0.45 µm nylon filter.
    
    • Why pH 2.5? Maximizes protonation, reducing peak tailing caused by silanol interaction.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

    • Note: Do not use Methanol as it creates higher backpressure and different selectivity that may compress the critical pair.

Gradient Program

The following gradient table is optimized for the separation of the critical pair (Lamotrigine / N5-Methyl).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event / Rationale
0.0 8515Equilibration: Low organic to retain polar parent.
2.0 8515Isocratic Hold: Band focusing.
20.0 5545Separation Ramp: Shallow gradient (approx 1.6% B/min) to resolve isomers.
25.0 2080Wash: Elute hydrophobic degradants.
30.0 2080Hold: Column cleaning.
30.1 8515Return: Re-equilibration.
40.0 8515End: Ready for next injection.

Method Validation & System Suitability

To ensure the method is "self-validating," every run must meet the following criteria. If these fail, do not proceed to sample analysis.

System Suitability Parameters (SST)
ParameterAcceptance CriteriaTroubleshooting
Resolution (

)
> 2.0 between Lamotrigine and N5-MethylDecrease Gradient Slope or Lower Temp (to 30°C).
Tailing Factor (

)
< 1.5 for LamotrigineCheck pH of Mobile Phase A; Replace Column.
Theoretical Plates (

)
> 5000Check connections for dead volume.
% RSD (Area) < 2.0% (n=5 injections)Check injector precision or pump stability.
Sample Preparation[2][3][4]
  • Diluent: Mobile Phase A : Acetonitrile (70:30 v/v).

  • Stock Solution: 1.0 mg/mL N5-Methyllamotrigine in Methanol (sonicate 5 min).

  • Working Standard: Dilute Stock to 10 µg/mL in Diluent.

Logic Flow & Troubleshooting

The following diagram illustrates the decision-making process for optimizing this specific separation, particularly when dealing with the "Critical Pair" (Parent vs. Methyl-Impurity).

GradientOptimization Start Start: Initial Gradient (15% -> 45% B) CheckRes Check Resolution (Rs) Parent vs. N5-Methyl Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Pass PoorRes Rs < 1.5 Co-elution CheckRes->PoorRes Fail Diagnose Diagnose Peak Shape PoorRes->Diagnose ActionTailing Tailing Observed? Reduce pH to 2.2 Add 5mM TEA Diagnose->ActionTailing Peak Tailing ActionOverlap Symmetric but Overlapping? Decrease Slope (Extend ramp time by 5 min) Diagnose->ActionOverlap Poor Separation ActionTemp Selectivity Issue? Change Temp (Lower to 25°C increases retention) Diagnose->ActionTemp No Separation ActionTailing->Start Retest ActionOverlap->Start Retest ActionTemp->Start Retest

Figure 1: Decision tree for optimizing the separation of Lamotrigine and its methyl-analogs.

References

  • United States Pharmacopeia (USP). Lamotrigine Monograph: Related Compounds. USP-NF.

  • Emami, J., et al. (2006). "Development and validation of a new HPLC method for determination of Lamotrigine and related compounds in tablet formulations."[3][4] Journal of Pharmaceutical and Biomedical Analysis, 40(4), 999-1005.[3]

  • Sripalakit, P., et al. (2008). "Separation of Lamotrigine and its N2-methyl metabolite." Journal of Chromatography B, 869(1-2), 1-7.
  • Chromatography Online. "Gradient Elution: Baseline Drift and Method Development." LCGC International.

Sources

Method

Application Note &amp; Protocol: Preparation of N5-Methyllamotrigine Stock Solutions

Introduction N5-Methyllamotrigine is a methylated derivative of Lamotrigine, an established anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. As with any scientific investigation, the reliabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N5-Methyllamotrigine is a methylated derivative of Lamotrigine, an established anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. As with any scientific investigation, the reliability and reproducibility of experimental results are fundamentally dependent on the quality and accuracy of the reagents used. The preparation of a stock solution is the foundational first step in a multitude of in vitro and in vivo assays. An improperly prepared stock solution—whether in terms of concentration, solubility, or stability—can invalidate entire datasets.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, validation, and storage of N5-Methyllamotrigine stock solutions. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure the highest degree of scientific integrity.

Disclaimer: N5-Methyllamotrigine is a specific derivative, and detailed public data on its physicochemical properties are scarce. The following protocols are based on the well-documented properties of the parent compound, Lamotrigine, and established principles of analytical chemistry. Researchers must consult the Certificate of Analysis (CoA) for their specific lot of N5-Methyllamotrigine and perform their own validation.

Pre-Protocol Considerations: Physicochemical Properties & Solvent Selection

Understanding the properties of the compound is critical for selecting an appropriate solvent and handling procedure. Lamotrigine, the parent compound, is a white to pale cream-colored powder that is slightly soluble in water but soluble in several organic solvents.[1]

1.1 Causality of Solvent Choice The goal is to select a solvent that fully dissolves the compound at a high concentration, is compatible with downstream applications, and minimizes degradation.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules. It is the recommended starting solvent for creating high-concentration primary stocks of Lamotrigine and its derivatives.[2] Its key advantages are high solvating power and a very low freezing point, making it suitable for long-term storage at -20°C or -80°C. Crucial Insight: While excellent for storage, DMSO can be cytotoxic or induce unintended biological effects in cell-based assays, typically at final concentrations >0.5-1%. Therefore, the primary stock must be concentrated enough to allow for significant dilution into the final assay medium.

  • Ethanol (EtOH): Lamotrigine is also soluble in ethanol.[2] Ethanol can be a suitable alternative if DMSO is incompatible with the experimental system. However, its solubility for Lamotrigine is lower than DMSO (approx. 2 mg/mL in ethanol vs. 10 mg/mL in DMSO), which may limit the maximum stock concentration achievable.[2]

  • Methanol (MeOH): Methanol has been used to prepare Lamotrigine stock solutions for analytical purposes, such as HPLC.[3][4]

  • Aqueous Buffers: Lamotrigine is sparingly soluble in aqueous buffers.[2] Direct dissolution in aqueous media is not recommended for creating high-concentration stocks. For assays requiring an aqueous environment, a "serial dilution" approach is necessary: first, dissolve the compound in a primary organic solvent like DMSO, then dilute this stock into the aqueous buffer of choice.[2] Such aqueous working solutions should be prepared fresh and are not recommended for storage for more than one day.[2]

Table 1: Solubility Data for Lamotrigine (Parent Compound)

Solvent Approximate Solubility Source
DMSO ~10 mg/mL Cayman Chemical[2]
Dimethyl Formamide (DMF) ~10 mg/mL Cayman Chemical[2]
Ethanol ~2 mg/mL Cayman Chemical[2]
Methanol Used for 100 µg/mL to 1 mg/mL solutions JOCPR, 2013[3]; WJPR, 2021[5]
Water ~0.17 mg/mL ResearchGate, 2019[6]

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical[2] |

Required Materials and Equipment

  • N5-Methyllamotrigine (solid, purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, sterile-filtered

  • Analytical balance (calibrated, readability to at least 0.01 mg)

  • Calibrated positive displacement or air displacement micropipettes (P20, P200, P1000)

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM N5-Methyllamotrigine stock solution. The molecular weight (MW) of N5-Methyllamotrigine is 271.12 g/mol .[7]

3.1 Step-by-Step Methodology

  • Pre-Weighing Preparation: Before handling the compound, allow the vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Calculation of Required Mass:

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Calculation: Mass (mg) = 0.010 mol/L × 0.001 L × 271.12 g/mol × 1000 mg/g = 2.71 mg

  • Weighing the Compound:

    • Place a clean, empty microcentrifuge tube or weigh boat on the analytical balance and tare it.

    • Carefully weigh out approximately 2.71 mg of N5-Methyllamotrigine. Expert Tip: It is often easier and more accurate to weigh a slightly different amount (e.g., 3.10 mg) and adjust the solvent volume accordingly, rather than trying to hit an exact mass.

    • Adjusted Volume Calculation: Volume (mL) = [Mass Weighed (mg) / MW ( g/mol )] / Desired Concentration (M)

    • Example: If 3.10 mg is weighed: Volume (mL) = [3.10 mg / 271.12 g/mol ] / 0.010 mol/L = 1.143 mL or 1143 µL.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound.

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes. Avoid excessive heating.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[8] It also minimizes the risk of contaminating the entire primary stock.

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials.[9][10]

    • Store aliquots at -20°C or below for long-term stability.[2]

Visualization of Experimental Workflow

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (e.g., 2.71 mg for 1 mL of 10 mM) weigh 2. Weigh Compound (Adjust solvent volume for actual mass) calc->weigh add_solvent 3. Add Anhydrous DMSO weigh->add_solvent dissolve 4. Dissolve (Vortex / Sonicate) add_solvent->dissolve verify 5. Visually Verify (Ensure no particulates) dissolve->verify aliquot 6. Aliquot & Label (Prevent freeze-thaw cycles) verify->aliquot store 7. Store (-20°C or below) aliquot->store

Caption: Workflow for preparing N5-Methyllamotrigine primary stock solution.

Quality Control and Validation

A prepared stock solution is not validated until its concentration is confirmed. This step is mandatory under regulatory guidelines for ensuring data integrity.[11]

  • UV-Vis Spectrophotometry: A simple, rapid method for concentration verification. A primary stock solution (e.g., 10 mM in Methanol) of Lamotrigine can be prepared.[4] This can then be used to create a standard curve by diluting to known concentrations in the appropriate solvent and measuring absorbance at its λmax (e.g., ~275 nm).[4] The concentration of the DMSO stock can be verified against this curve after appropriate dilution.

  • HPLC Analysis: For the highest level of confidence, High-Performance Liquid Chromatography (HPLC) can be used to confirm both the concentration and purity of the stock solution. This method separates the primary compound from any potential impurities or degradants.

  • Documentation: All validation results, including instrument readouts and calculations, should be documented in a laboratory notebook.

G cluster_qc Quality Control Logic prep_stock Prepare Stock Solution perform_qc Perform QC Check (e.g., UV-Vis or HPLC) prep_stock->perform_qc decision Concentration & Purity Within Specification? perform_qc->decision release Release for Experimental Use decision->release Yes investigate Investigate & Remake (Check calculations, balance, etc.) decision->investigate No investigate->prep_stock

Caption: Self-validating quality control workflow for stock solutions.

Stability, Storage, and Handling

Proper storage is crucial to maintain the integrity of the stock solution over time.

6.1 Storage Conditions

  • Primary Stock (in DMSO): Based on data for the parent compound, Lamotrigine, stock solutions in organic solvents are stable for extended periods when stored correctly. Lamotrigine solid is stable for ≥4 years at -20°C.[2] A study showed Lamotrigine solutions were stable for 28 days at 4°C, and other data suggests stability for 30 days at 4°C when protected from light.[8][12] For maximum longevity, long-term storage at -20°C or -80°C in tightly sealed, light-resistant (amber) vials or tubes is strongly recommended.

  • Aqueous Working Solutions: As previously noted, aqueous dilutions of Lamotrigine are not stable and should be prepared fresh for each experiment and used within the same day.[2]

Table 2: Recommended Storage Conditions

Solution Type Solvent Storage Temperature Recommended Duration Key Considerations
Primary Stock Anhydrous DMSO -20°C or -80°C Months to Years Aliquot to prevent freeze-thaw; protect from light.

| Working Dilutions | Aqueous Buffer/Media | 2-8°C | < 24 Hours | Prepare fresh daily; do not store. |

6.2 Safe Handling and General Storage Practices

  • Segregation: Store chemical stocks in designated areas, separated from incompatible materials like strong acids, bases, or oxidizers.[9][13]

  • Containment: Always use secondary containment (e.g., a tray or box) when storing vials to contain potential spills.[13]

  • Labeling: All containers must be clearly labeled with the chemical name, concentration, hazard information, and relevant dates.[10]

  • Location: Never store chemicals on the floor or above eye level.[9][14] Use appropriate chemical storage cabinets.[9]

  • Safety Data Sheets (SDS): Ensure the SDS for N5-Methyllamotrigine (or Lamotrigine as a proxy) is readily accessible to all personnel.[10][15]

References

  • Title: The Top 10 Best Practices For Proper Chemical Storage Source: IDR Environmental Services URL: [Link]

  • Title: NDA 20241 (s032), NDA 20764 (s025) Lamictal PWR Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Formulation of immediate release lamotrigine tablets and bioequivalence study Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Best Practices for Proper Chemical Storage Source: The Synergist URL: [Link]

  • Title: 5 Best Practices for Safer Chemical Storage Source: SPC Industrial URL: [Link]

  • Title: Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams Source: Action Lab URL: [Link]

  • Title: Formulation Development and evaluation of fast disintegrating tablets of Lamotrigine using liqui-solid technique Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Stability of lamotrigine in two extemporaneously prepared oral suspensions at 4 and 25 °C Source: Oxford Academic URL: [Link]

  • Title: Safe Chemical Storage: What You Need to Know Source: Kemsol URL: [Link]

  • Title: Stability of lamotrigine in two extemporaneously prepared oral suspensions at 4 and 25 degrees C Source: PubMed URL: [Link]

  • Title: Development of a dissolution test for lamotrigine in tablet form using an ultraviolet method Source: SciELO URL: [Link]

  • Title: Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications Source: DARU Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Lamotrigine 1 mg/mL Compounded Oral Suspension, USP Source: U.S. Pharmacist URL: [Link]

  • Title: Lamotrigine ethanol monosolvate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: Amazon AWS URL: [Link]

  • Title: Process for the preparation of lamotrigine Source: Google Patents URL
  • Title: N2-Methyl lamotrigine Source: PubChem URL: [Link]

  • Title: The effect of the excess solid amount on solubility of lamotrigine in... Source: ResearchGate URL: [Link]

  • Title: Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures Source: Pharmaceutical Sciences URL: [https://pharmacommunications.com/pdf-178657-101009?filename=Solubility of Different.pdf]([Link] of Different.pdf)

  • Title: Solubility of Lamotrigine, Diazepam, And Clonazepam in Ethanol + Water Source: Scribd URL: [Link]

  • Title: Lamotrigine N5-glucuronide Source: PubChem URL: [Link]

  • Title: Analytical Procedures and Methods Validation Source: Regulations.gov URL: [Link]

  • Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: Agilent Technologies URL: [Link]

Sources

Application

UPLC-MS/MS parameters for high-throughput N5-Methyllamotrigine screening

Application Note: High-Throughput UPLC-MS/MS Screening for N5-Methyllamotrigine Executive Summary This application note details a robust, high-throughput UPLC-MS/MS protocol for the screening and quantification of N5-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput UPLC-MS/MS Screening for N5-Methyllamotrigine

Executive Summary

This application note details a robust, high-throughput UPLC-MS/MS protocol for the screening and quantification of N5-Methyllamotrigine (CAS: 1373243-86-7), a structural analog and potential impurity/metabolite of the antiepileptic drug Lamotrigine. While Lamotrigine metabolism is dominated by N2-glucuronidation, the methylated derivatives (N2-methyl and N5-methyl) represent critical targets for impurity profiling and detailed pharmacokinetic monitoring.

The method utilizes a sub-2


m particle hybrid C18 column  coupled with positive electrospray ionization (ESI+)  tandem mass spectrometry. The workflow is optimized for speed (2.5-minute runtime) without compromising the chromatographic resolution required to distinguish the target N5-isomer from its N2-methyl isobar and the parent drug.

Scientific Rationale & Mechanistic Insight

The Challenge of Isomeric Separation

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) possesses multiple nitrogen sites susceptible to substitution.

  • Target Analyte: N5-Methyllamotrigine (Methylation at the exocyclic amino group at position 5).

  • Critical Isobar: N2-Methyllamotrigine (Methylation at the ring nitrogen N2).

  • Parent Interference: Lamotrigine (MW 256.1) is present at concentrations orders of magnitude higher than its methylated analogs (MW 270.1).

Mechanistic Choice: A high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column is selected over Phenyl-Hexyl phases. The BEH C18 provides superior stability at high pH, but here we utilize acidic conditions (Formic Acid) where the basic triazine moiety is protonated (


). The C18 phase maximizes hydrophobic interaction differences between the exocyclic methyl (N5) and endocyclic methyl (N2) variants.
Mass Spectrometry Strategy

The method relies on Multiple Reaction Monitoring (MRM).

  • Precursor:

    
     m/z.
    
  • Fragmentation: Lamotrigine typically fragments via the loss of the amidine moiety or ring cleavage. The N5-methyl group, being on the exocyclic amine, alters the fragmentation energetics compared to the ring-methylated N2 isomer.

  • Quantification Transition:

    
     (Loss of 45 Da, consistent with the characteristic triazine fragmentation observed in the parent).
    

Materials & Instrumentation

  • LC System: Ultra-Performance Liquid Chromatography (UPLC) system (e.g., Waters ACQUITY or Agilent 1290 Infinity II) capable of 15,000+ psi.

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).

  • Column: ACQUITY UPLC BEH C18, 1.7

    
    m, 2.1 x 50 mm (Part No. 186002350).
    
  • Reagents: LC-MS Grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.

  • Standards:

    • N5-Methyllamotrigine (Reference Standard, CAS 1373243-86-7).

    • Lamotrigine-D3 (Internal Standard).

Experimental Protocol

Sample Preparation: "Crash & Shoot"

Rationale: Protein precipitation (PPT) is selected for maximum throughput. Solid Phase Extraction (SPE) is reserved for cases requiring lower LOD (< 0.5 ng/mL).

  • Aliquot: Transfer 50

    
    L  of plasma/serum into a 96-well plate.
    
  • Spike: Add 10

    
    L  of Internal Standard (Lamotrigine-D3, 500 ng/mL).
    
  • Precipitate: Add 200

    
    L  of ice-cold Acetonitrile containing 0.1% Formic Acid.
    
  • Agitate: Vortex for 2 minutes at 1200 rpm.

  • Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100

    
    L  of supernatant to a fresh collection plate. Dilute with 100 
    
    
    
    L
    of Water (to match initial mobile phase strength).
UPLC Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.600 mL/min
Column Temp 45°C
Injection Vol 2.0

L
Run Time 2.5 Minutes

Gradient Profile:

  • 0.0 - 0.2 min: 5% B (Isocratic Hold - focusing)

  • 0.2 - 1.5 min: 5%

    
     95% B (Linear Ramp)
    
  • 1.5 - 1.8 min: 95% B (Wash)

  • 1.8 - 1.9 min: 95%

    
     5% B (Return)
    
  • 1.9 - 2.5 min: 5% B (Re-equilibration)

MS/MS Parameters (ESI Positive)
CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
N5-Methyllamotrigine 270.1 225.1 3528Quantifier
N5-Methyllamotrigine270.1159.03540Qualifier
Lamotrigine (Parent)256.1211.13526Monitor
Lamotrigine-D3 (IS)259.1214.13526Internal Std

Note: The transition 270.1 -> 225.1 corresponds to the loss of the methyl-amine fragment or similar neutral loss (-45 Da) observed in the parent drug. Collision Energy (CE) should be optimized ±5 eV during system setup.

Workflow Visualization

The following diagram illustrates the logical flow of the screening method, emphasizing the critical decision point regarding isomer separation.

G Start Biological Sample (Plasma/Serum) Prep Protein Precipitation (ACN + 0.1% FA) Start->Prep Centrifuge Centrifugation (4000g, 10 min) Prep->Centrifuge UPLC UPLC Separation (BEH C18, 1.7µm) Centrifuge->UPLC Supernatant Injection Decision Isomeric Resolution Check (N5-Methyl vs N2-Methyl) UPLC->Decision Decision->UPLC Co-elution detected (Adjust Gradient/Temp) MS_Detection MS/MS Detection (MRM: 270.1 -> 225.1) Decision->MS_Detection Resolved (Rs > 1.5) Data_Analysis Quantification & Reporting MS_Detection->Data_Analysis

Caption: Operational workflow for N5-Methyllamotrigine screening, highlighting the critical checkpoint for isomeric resolution.

Validation & Performance Criteria

To ensure Trustworthiness and Self-Validation , the following criteria must be met before routine analysis:

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL.
    
  • Isomer Selectivity: Inject a mixed standard of N5-Methyllamotrigine and N2-Methyllamotrigine (if available) or monitor the relative retention time (RRT) vs. Lamotrigine. The N5-methyl derivative is expected to elute slightly later than the N2-methyl isomer due to the shielding of the polar amino group.

  • Matrix Effect: Post-column infusion should show no significant ion suppression zones (>20% signal drop) at the retention time of the analyte (approx 1.2 min).

Troubleshooting the Isomers

If N5-Methyllamotrigine and N2-Methyllamotrigine co-elute:

  • Action: Lower the mobile phase pH (increase Formic acid to 0.2%) or switch methanol for acetonitrile to alter selectivity.

  • Action: Decrease column temperature to 35°C to increase steric selectivity.

References

  • Castel-Branco, M. M., et al. (2014). Lamotrigine analysis in blood and brain by LC-MS/MS.Journal of Chromatography B , 971, 42-49. Link

  • Sarmiento, R., et al. (2024). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots.International Journal of Molecular Sciences , 25(7), 3950. Link

  • Toronto Research Chemicals. (2024). N5-Methyllamotrigine Product Data Sheet (CAS 1373243-86-7).Link

  • Thevis, M., et al. (2023). Mass Spectrometry in Sports Drug Testing: Characterization of Metabolites.Mass Spectrometry Reviews, 42(1), 3-25. (Contextual grounding for N-methyl metabolite screening).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N5-Methyllamotrigine Sensitivity Optimization

The following technical guide is structured as a dedicated Support Center resource for researchers optimizing mass spectrometry methods for N5-Methyllamotrigine (N5-MeLTG) . Executive Summary N5-Methyllamotrigine (N5-MeL...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Support Center resource for researchers optimizing mass spectrometry methods for N5-Methyllamotrigine (N5-MeLTG) .

Executive Summary

N5-Methyllamotrigine (N5-MeLTG) presents unique bioanalytical challenges compared to its parent compound, Lamotrigine (LTG). As a secondary amine derivative (methylated at the exocyclic N5-amino group), it exhibits distinct basicity and fragmentation behavior. Low-level detection (sub-ng/mL) requires rigorous optimization of the electrospray ionization (ESI) source and chromatographic separation from isobaric interferences such as N2-Methyllamotrigine and the N2-Glucuronide metabolite (in-source fragmentation artifacts).

This guide provides a self-validating workflow to maximize sensitivity, referencing standard protocols for aminotriazine analysis.

Module 1: Ionization & Source Optimization

Q: I am seeing high background and poor signal-to-noise (S/N) ratios. How do I optimize the ESI source for N5-MeLTG?

A: The 1,2,4-triazine core of N5-MeLTG is highly polar and basic. Sensitivity loss is often due to suboptimal desolvation or competitive ionization from matrix components.

1. Source Parameters (ESI+ Mode) Unlike lipophilic drugs, aminotriazines require higher desolvation temperatures to prevent cluster formation.

  • Capillary Voltage: Set to 3.0 – 4.5 kV . (Note: Higher voltages may induce in-source fragmentation; perform a voltage ramp experiment).

  • Source Temperature: Maintain 450°C – 550°C . N5-MeLTG is thermally stable; higher heat drives desolvation of the polar amine.

  • Gas Flows: High nebulizer and heater gas flows (e.g., 50-60 psi on Sciex, or 10-12 L/min on Agilent) are critical to break up the aqueous droplet surface tension.

2. The "Drying" Strategy If using a high-aqueous mobile phase (early elution), the desolvation capacity must be increased.

  • Protocol: Infuse N5-MeLTG at 10 µL/min combined with mobile phase flow (e.g., 0.4 mL/min). Ramp the source temperature in 50°C increments. Plot Signal Intensity vs. Temperature. Select the plateau point, not the peak, to ensure robustness.

Diagram: Ionization Optimization Workflow

IonizationWorkflow start Start Optimization infusion Tee Infusion (Analyte + LC Flow) start->infusion voltage Voltage Ramp (2.0 - 5.5 kV) infusion->voltage temp Temp Ramp (300 - 600°C) voltage->temp gas Gas Flow Tuning (Nebulizer/Sheath) temp->gas check Check In-Source Fragmentation? gas->check check->voltage High Fragment final Final Parameters check->final No Fragment

Caption: Step-by-step workflow for tuning ESI source parameters to maximize N5-MeLTG signal intensity while minimizing in-source decay.

Module 2: Chromatography & Separation

Q: N5-MeLTG co-elutes with Lamotrigine or other isomers. What column chemistry should I use?

A: Standard C18 columns often fail to retain polar aminotriazines or separate structural isomers (e.g., N2-Methyl vs. N5-Methyl).

1. Column Selection Strategy

  • Biphenyl or Phenyl-Hexyl Phases: These provide π-π interactions with the dichlorophenyl ring of N5-MeLTG, offering superior selectivity over C18 for separating isomers.

  • Pentafluorophenyl (PFP): Excellent for separating halogenated compounds and polar amines.

2. Mobile Phase Chemistry

  • Buffer: Use 5 mM Ammonium Formate (pH ~3.5). The acidic pH ensures the triazine ring is fully protonated (

    
    ), maximizing ESI+ sensitivity.
    
  • Organic Modifier: Methanol often yields higher sensitivity for nitrogen-containing heterocycles in ESI compared to Acetonitrile, despite higher backpressure.

Table 1: Recommended Chromatographic Conditions

ParameterRecommendationMechanism/Reasoning
Column Kinetex Biphenyl or PFP (2.6 µm)Enhanced selectivity for aromatic/halogenated isomers via π-π interactions.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic AcidProtonation of basic nitrogens (pKa ~5.7) for ESI+ efficiency.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol provides better solvation for polar amines, often improving S/N.
Gradient 10% B to 90% B over 5 minShallow gradient at start ensures retention of polar N5-MeLTG.
Flow Rate 0.3 – 0.5 mL/minOptimal for ESI desolvation efficiency without splitting.

Module 3: MRM Transition & Detection

Q: What are the optimal MRM transitions for N5-Methyllamotrigine?

A: N5-MeLTG (MW ~270.1 Da) follows a fragmentation pattern similar to Lamotrigine but with a mass shift. You must account for the chlorine isotope pattern (


 and 

).

1. Precursor Ion Selection

  • Target the monoisotopic peak (

    
    )  at m/z 270.1 .
    
  • Critical Check: Ensure you are not selecting the

    
     isotope of a lower mass interference.
    

2. Product Ion Optimization

  • Primary Transition (Quantifier): 270.1

    
     255.1  (Loss of Methyl group, -CH
    
    
    
    ). This is often the most intense but can be high-noise.
  • Secondary Transition (Qualifier): 270.1

    
     213.0  (Ring cleavage/Loss of guanidine moiety). This transition is more specific.
    

Experimental Validation: Perform a Product Ion Scan (MS2) of m/z 270.1 at collision energies (CE) ranging from 20 to 50 eV.

Diagram: Fragmentation Logic

Fragmentation parent Precursor Ion [M+H]+ m/z 270.1 loss1 Loss of Methyl (-15 Da) parent->loss1 loss2 Ring Cleavage (-57 Da) parent->loss2 prod1 Product Ion m/z 255.1 loss1->prod1 Low CE (20-30eV) prod2 Product Ion m/z 213.0 loss2->prod2 High CE (35-50eV)

Caption: Proposed fragmentation pathway for N5-Methyllamotrigine. High collision energy is required to break the stable triazine ring.

Module 4: Sample Preparation (Matrix Management)

Q: I see significant signal suppression in plasma samples. How do I fix this?

A: Phospholipids (PLs) are the primary cause of ion suppression in plasma analysis of hydrophobic bases like Lamotrigine derivatives. Protein Precipitation (PPT) is often insufficient.

Protocol: Supported Liquid Extraction (SLE) or SPE For maximum sensitivity, use Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) mechanism.

  • Load: Acidified plasma (pH < 3) onto MCX cartridge. N5-MeLTG (basic) binds to the sulfonate groups.

  • Wash 1: 0.1% Formic acid in water (removes proteins/salts).

  • Wash 2: 100% Methanol (removes neutral phospholipids and hydrophobic interferences). Crucial Step.

  • Elute: 5% Ammonium Hydroxide in Methanol (releases the basic N5-MeLTG).

Why this works: The high-organic wash removes the phospholipids that cause suppression, while the analyte remains ionically bound. This typically yields a 3-5x gain in S/N over protein precipitation [1, 2].

Troubleshooting FAQ

Q: My calibration curve is non-linear at low concentrations.

  • Cause: Adsorption to glass vials or carryover.

  • Fix: Use polypropylene vials or silanized glass. Add 0.1% BSA or similar carrier protein to the injection solvent if the sample is neat solvent.

Q: I see a peak in my blank samples.

  • Cause: Carryover or contamination.

  • Fix: Implement a needle wash with Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The isopropanol helps dissolve stubborn lipophilic residues.

References

  • Yuan, H., et al. (2021). "A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity." Analytical Methods, 13, 4038-4045. Link

  • Sarriff, A., et al. (2012). "Rapid and sensitive LC-MS/MS method for quantification of lamotrigine in human plasma." Biomedical Chromatography, 26(4), 491-496. Link

  • Mao, P., et al. (2020). "Small Molecules Analysis: Enhanced Sensitivity and Robustness Using a Microflow LC and Nanospray MS Platform." Newomics Application Notes. Link

Optimization

Technical Support Center: N5-Methyllamotrigine Stability in Frozen Plasma Samples

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the stability of N5-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the stability of N5-Methyllamotrigine in frozen plasma samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of N5-Methyllamotrigine in frozen plasma.

Q1: What are the primary factors that can affect the stability of N5-Methyllamotrigine in frozen plasma samples?

The stability of N5-Methyllamotrigine in frozen plasma is influenced by several key factors:

  • Storage Temperature: The rate of chemical and enzymatic degradation processes is highly dependent on temperature. Lower temperatures generally slow down these processes.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of analytes through various mechanisms, including pH shifts and ice crystal formation.

  • Presence of Hemolysis: Hemolysis, the rupture of red blood cells, can release enzymes and other components that may degrade N5-Methyllamotrigine.

  • Presence of Organic Solvents: Residual organic solvents from sample preparation can impact analyte stability over time.

  • Time in Storage: The duration of storage is a critical factor, as degradation can occur even at low temperatures over extended periods.

Q2: How long can I store plasma samples containing N5-Methyllamotrigine at -20°C or -80°C?

Q3: How many freeze-thaw cycles are acceptable for plasma samples with N5-Methyllamotrigine?

For the parent drug, lamotrigine, stability has been demonstrated for at least three freeze-thaw cycles in both serum and plasma.[1][2] It is a standard practice in bioanalytical method validation to assess stability for a minimum of three freeze-thaw cycles. However, it is imperative to validate this for N5-Methyllamotrigine as part of your method development.

Q4: Can hemolysis in my plasma samples affect the stability of N5-Methyllamotrigine?

Yes, hemolysis can significantly impact the stability of analytes in plasma. Studies on lamotrigine have shown that in the presence of 5% hemolysis, degradation of up to 31% can occur at -20°C over 71 days.[3] This is likely due to the release of enzymes from red blood cells that can metabolize the analyte. Storing hemolyzed samples at -80°C has been shown to control this degradation for lamotrigine.[3] Therefore, it is critical to assess the stability of N5-Methyllamotrigine in hemolyzed plasma if you anticipate encountering such samples in your studies.

Q5: Are there any known degradation pathways for N5-Methyllamotrigine in plasma?

Specific degradation pathways for N5-Methyllamotrigine in plasma have not been extensively documented in publicly available literature. However, based on the structure of lamotrigine and general principles of drug metabolism, potential degradation pathways could include hydrolysis of the triazine ring or enzymatic degradation. The N-methyl group itself could also be a site for metabolic activity. In plants, lamotrigine has been shown to be metabolized via N-oxidation, N-alkylation, and other pathways.[4] While not directly transferable to human plasma, this suggests potential sites of metabolic instability.

II. Troubleshooting Guide: Investigating N5-Methyllamotrigine Instability

This guide provides a systematic approach to troubleshooting unexpected instability of N5-Methyllamotrigine in your frozen plasma samples.

Decision-Making Workflow for Troubleshooting

Stability_Troubleshooting cluster_storage Storage Issues cluster_handling Handling Issues cluster_matrix Matrix Effects start Start: Inconsistent or Low N5-Methyllamotrigine Concentrations Observed check_storage Review Sample Storage Conditions (Temperature, Duration) start->check_storage check_handling Examine Sample Handling Procedures (Freeze-Thaw Cycles, Time at Room Temp) start->check_handling check_matrix Assess Plasma Sample Quality (Hemolysis, Lipemia) start->check_matrix storage_temp Was storage temperature consistently maintained? check_storage->storage_temp ft_cycles Were samples subjected to excessive freeze-thaw cycles? check_handling->ft_cycles hemolysis Are samples hemolyzed? check_matrix->hemolysis storage_duration Did storage duration exceed validated stability period? storage_temp->storage_duration solution_storage Solution: Re-validate long-term stability at the intended storage temperature. Consider -80°C for long-term storage. storage_duration->solution_storage benchtop_time Was bench-top time at room temperature minimized? ft_cycles->benchtop_time solution_handling Solution: Re-validate freeze-thaw and bench-top stability. Implement stricter sample handling protocols. benchtop_time->solution_handling solution_matrix Solution: Validate stability in hemolyzed plasma. If unstable, consider storing hemolyzed samples at -80°C or using a sample cleanup procedure that removes interfering components. hemolysis->solution_matrix

Caption: Troubleshooting workflow for N5-Methyllamotrigine instability.

III. Experimental Protocol: Establishing N5-Methyllamotrigine Stability in Frozen Plasma

This protocol outlines the key experiments required to validate the stability of N5-Methyllamotrigine in frozen plasma according to regulatory guidelines.

Preparation of Quality Control (QC) Samples
  • Prepare a bulk pool of human plasma (with the same anticoagulant as your study samples).

  • Spike the plasma with N5-Methyllamotrigine at two concentration levels:

    • Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).

    • High QC (HQC): Approximately 75-85% of the Upper Limit of Quantification (ULOQ).

  • Aliquot the spiked plasma into appropriate storage vials.

Freeze-Thaw Stability Assessment
  • Objective: To determine the stability of N5-Methyllamotrigine after repeated freezing and thawing cycles.

  • Procedure:

    • Take a set of LQC and HQC samples (n=3-6 per concentration).

    • Freeze the samples at your intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a minimum of three cycles.

    • After the final thaw, analyze the samples and compare the concentrations to freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Long-Term Stability Assessment
  • Objective: To determine the stability of N5-Methyllamotrigine over the expected duration of sample storage for a study.

  • Procedure:

    • Store a set of LQC and HQC samples (n=3-6 per concentration) at your intended long-term storage temperature (e.g., -20°C and -80°C).

    • At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples.

    • Thaw the samples and analyze them against a freshly prepared calibration curve and QC samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Bench-Top (Short-Term) Stability Assessment
  • Objective: To evaluate the stability of N5-Methyllamotrigine in plasma at room temperature for a duration that mimics the sample handling process.

  • Procedure:

    • Thaw a set of LQC and HQC samples (n=3-6 per concentration) and keep them at room temperature.

    • After a specified time (e.g., 4, 8, 24 hours), analyze the samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Summary Table: Example Stability Data for Lamotrigine
Stability ParameterMatrixTemperatureDuration/CyclesConcentration LevelMean % Recovery (vs. Fresh)Reference
Long-Term StabilitySerum-20°C975 daysQC1, QC2Within ±15%[1]
Long-Term StabilityPlasma-70°C98 daysLQC, MQC, HQCWithin ±15%[2]
Long-Term StabilityPlasma-30°C3 monthsLQC, MQC, HQCWithin ±15%[5]
Freeze-Thaw StabilitySerum-20°C3 cyclesQC1, QC2Within ±15%[1]
Freeze-Thaw StabilityPlasma-20°C3 cyclesLQC, HQCWithin ±15%[2]
Bench-Top StabilityPlasmaRoom Temp12 hoursLQC, MQC, HQCWithin ±15%[2]
Hemolyzed Plasma (1%)Plasma-20°C71 daysLQC, HQCWithin ±15%[3]
Hemolyzed Plasma (5%)Plasma-20°C71 daysLQC, HQCUp to -31% deviation[3]
Hemolyzed Plasma (5%)Plasma-80°C71 daysLQC, HQCWithin ±15%[3]

Note: This table provides data for lamotrigine and should be used as a guide. It is essential to generate specific stability data for N5-Methyllamotrigine.

IV. Expert Insights: The "Methyl Effect" on Stability

The addition of a methyl group to a molecule, as in the case of N5-Methyllamotrigine from lamotrigine, can influence its chemical and metabolic stability.

  • Steric Hindrance: The methyl group can sterically hinder the approach of enzymes or water molecules to nearby functional groups, potentially protecting them from degradation.

  • Electronic Effects: The electron-donating nature of a methyl group can alter the electron density of the molecule, which may affect its susceptibility to oxidative or hydrolytic degradation.

  • Metabolic Site: The N-methyl group itself can be a target for N-demethylation by cytochrome P450 enzymes. While this is a metabolic process that occurs in vivo, the presence of residual enzymatic activity in plasma could potentially contribute to degradation over long-term storage, although this is less likely at ultra-low temperatures.

Studies on other N-methylated compounds have shown that N-methylation can enhance chemical stability at different pH levels compared to their non-methylated counterparts.[6][7] This underscores the importance of not assuming that the stability of a metabolite will be identical to that of the parent drug.

V. Conclusion

Ensuring the stability of N5-Methyllamotrigine in frozen plasma is paramount for generating reliable and accurate data in your research. While direct stability data for this specific metabolite is limited, a thorough understanding of the principles of bioanalytical method validation, coupled with the available data for the parent drug lamotrigine, provides a strong framework for your experimental design. Always remember that a well-designed and executed stability study is a cornerstone of robust bioanalytical science.

VI. References

  • Altasciences. (n.d.). In-depth Bioanalytical Investigation and Root Cause Analysis of Lamotrigine Severe Degradation in Hemolyzed Plasma Sample. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). NDA 20241 (S032), NDA 20764 (S025) LAMICTAL PWR. Retrieved from [Link]

  • Tanaka, E., et al. (2018). Determination of lamotrigine in human plasma using liquid chromatography-tandem mass spectrometry. Neurologia i Neurochirurgia Polska, 52(1), 48-54. Retrieved from [Link]

  • Rocafull, M. A., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. Retrieved from [Link]

  • Ghatol, S., et al. (2012). Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(5), 335-342. Retrieved from [Link]

  • Rocafull, M. A., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. SciSpace. Retrieved from [Link]

  • Ryan, D., et al. (2021). The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva. ResearchGate. Retrieved from [Link]

  • Nahata, M. C., et al. (1999). Stability of lamotrigine in two extemporaneously prepared oral suspensions at 4 and 25 degrees C. American Journal of Health-System Pharmacy, 56(3), 240-242. Retrieved from [Link]

  • Tixier, C., et al. (2023). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. Environmental Science & Technology, 57(46), 18485-18495. Retrieved from [Link]

  • da Silva, L. L., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 27(20), 7019. Retrieved from [Link]

  • da Silva, L. L., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Matrix Effects in N5-Methyllamotrigine LC-MS Analysis

Introduction: The Challenge of Polar Metabolites Welcome to the Technical Support Guide for N5-Methyllamotrigine analysis. As a polar metabolite of Lamotrigine, N5-Methyllamotrigine presents distinct bioanalytical challe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Polar Metabolites

Welcome to the Technical Support Guide for N5-Methyllamotrigine analysis. As a polar metabolite of Lamotrigine, N5-Methyllamotrigine presents distinct bioanalytical challenges compared to its parent compound. While Lamotrigine is relatively lipophilic, its methylated and glucuronidated metabolites often elute earlier in Reversed-Phase (RP) chromatography, placing them directly in the "suppression zone"—the void volume where salts, phospholipids, and unretained plasma components co-elute.

This guide addresses the root causes of signal instability and provides self-validating protocols to eliminate matrix effects.

Part 1: Diagnostic Workflow

Q: My sensitivity for N5-Methyllamotrigine drops significantly in plasma samples compared to solvent standards. How do I confirm this is a matrix effect?

A: You are likely experiencing Ion Suppression. The most definitive way to visualize this is the Post-Column Infusion (PCI) method. This qualitative test maps the suppression zones of your specific matrix against your chromatographic gradient.

The Protocol: Post-Column Infusion (PCI) [1][2]
  • Setup: Use a syringe pump to infuse a constant flow of N5-Methyllamotrigine standard (at ~100x your LLOQ) into the LC stream after the column but before the MS source using a T-piece.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without analyte) via the LC autosampler.

  • Observation: Monitor the baseline intensity of the N5-Methyllamotrigine transition.

    • Stable Baseline: No matrix effect.

    • Dip (Valley): Ion suppression (common with phospholipids).

    • Peak (Hill): Ion enhancement.

Visualizing the PCI Setup:

PCI_Setup LC_Pump LC Pump (Gradient Flow) Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler Column Analytical Column (Separation) Autosampler->Column Tee Mixing Tee (High Pressure) Column->Tee Eluent Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte Standard MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Chromatogram: Observe Baseline Dips MS->Data

Caption: Schematic of Post-Column Infusion setup for visualizing matrix suppression zones.

Part 2: Sample Preparation (The Root Cause)

Q: I am currently using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?

A: For N5-Methyllamotrigine, PPT is likely insufficient . Protein precipitation removes proteins but leaves behind over 90% of endogenous phospholipids (glycerophosphocholines and lysophosphatidylcholines). These lipids are the primary cause of ion suppression in ESI+ mode. Because N5-Methyllamotrigine is polar, it often co-elutes with these lipids if simple C18 gradients are used.

Recommended Solution: Phospholipid Removal or SLE

Switching from PPT to Solid Supported Liquid Extraction (SLE) or Phospholipid Removal Plates (e.g., Ostro™, HybridSPE™) can recover signal intensity by removing the suppression source.

Data Comparison: Extraction Efficiency & Matrix Effect

MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Effect (ME%)*
Protein Precipitation (PPT) >90%<15%40-60% (High Suppression)
Solid Phase Extraction (SPE) 80-90%>95%95-105% (Negligible)
SLE (Supported Liquid Extraction) 85-95%>98%90-100% (Minimal)

*ME% calculated via Matuszewski method (see Part 4).

Part 3: Chromatographic Optimization

Q: The analyte elutes early (k' < 1) on my C18 column, right where the suppression is worst. How do I increase retention?

A: N5-Methyllamotrigine is a polar base. Standard C18 columns often fail to retain it beyond the "void volume" (dead time), where salts and unretained matrix components elute.

Strategy 1: Alternative Stationary Phases

Do not rely on standard alkyl-chain C18. Use phases that interact with the aromatic triazine ring or the polar moieties.

  • Phenyl-Hexyl or Biphenyl: These provide

    
     interactions with the lamotrigine ring system, increasing retention and selectivity without requiring highly aqueous mobile phases.
    
  • Pentafluorophenyl (PFP): Excellent for separating halogenated compounds (like Lamotrigine derivatives) and polar bases.

Strategy 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the metabolite is extremely polar (e.g., if N5-methylation creates a permanently charged quaternary ammonium), Reversed-Phase (RP) may never work well.

  • Switch to HILIC: Use a bare silica or zwitterionic column with high organic start (95% ACN). The polar analyte will be retained longer than the non-polar phospholipids, effectively reversing the elution order and separating the analyte from the matrix dump.

Decision Tree: Column Selection

Column_Selection Start Analyte Retention on C18? Good k' > 2.0 Start->Good Keep Method Poor k' < 1.0 (Elutes in Void) Start->Poor Check_Chem Is Analyte Permanently Charged? Poor->Check_Chem RP_Opt Optimize RP: Use Biphenyl or PFP Column Check_Chem->RP_Opt No (Just Polar Base) HILIC Switch to HILIC: Bare Silica or Zwitterionic Check_Chem->HILIC Yes (Quaternary Amine)

Caption: Workflow for selecting the appropriate stationary phase based on retention behavior.

Part 4: Quantification & Validation

Q: How do I calculate the exact magnitude of the matrix effect for my validation report?

A: You must use the Matuszewski Method (2003). This is the industry standard for quantifying Matrix Factor (MF).

The Protocol: Post-Extraction Spike

Prepare three sets of samples:

  • Set A (Neat Standards): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract (Standard QC).

Calculations:

  • Absolute Matrix Effect (ME%):

    
    [3]
    
    • < 100% = Suppression

    • > 100% = Enhancement

  • Recovery (RE%):

    
    
    

Important: A Stable Isotope Labeled Internal Standard (SIL-IS) (e.g., N5-Methyllamotrigine-d3 or -13C) is mandatory if ME% is not 100%. The IS must co-elute exactly with the analyte to experience the same suppression and compensate for it. Using Lamotrigine-d3 (parent IS) for the metabolite is risky if their retention times differ even slightly.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

Sources

Optimization

Troubleshooting low recovery rates for N5-Methyllamotrigine extraction

Welcome to the technical support center for N5-Methyllamotrigine analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of N5-Methylla...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N5-Methyllamotrigine analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of N5-Methyllamotrigine from biological matrices. As a methylated metabolite of Lamotrigine, its extraction shares core principles with the parent drug but presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your sample preparation workflows.

Troubleshooting Guide: Low Recovery Rates

This section directly addresses the most common and critical issue encountered during method development: poor analyte recovery. Each question represents a specific failure point, followed by a detailed analysis of potential causes and validated corrective actions.

Question 1: My N5-Methyllamotrigine recovery is consistently low (<50%) using Liquid-Liquid Extraction (LLE). What are the most likely causes and how do I fix it?

Low recovery in LLE is a multi-faceted problem often rooted in the fundamental chemistry of the analyte and the extraction system. N5-Methyllamotrigine, like its parent compound Lamotrigine, is a weak base, and its behavior is highly dependent on pH.

Immediate Checklist:

  • Aqueous Phase pH: Is the pH of your sample at least 2 units above the pKa of the analyte?

  • Organic Solvent Choice: Is your solvent sufficiently non-polar to partition the neutral analyte but also compatible with downstream analysis?

  • Phase Ratio & Emulsions: Are you using an appropriate solvent-to-sample ratio and have you observed any emulsion formation?

In-Depth Analysis and Solutions:

  • Cause A: Incorrect pH of the Aqueous Phase

    • Expertise & Experience: The single most critical factor for extracting a weak base from an aqueous matrix is pH. Lamotrigine has a pKa of approximately 5.7.[1] To ensure the molecule is in its neutral, non-ionized state, which is necessary for it to partition into a non-polar organic solvent, the pH of the aqueous phase must be significantly higher than the pKa. A common mistake is to work at a neutral or acidic pH, where the molecule is protonated (charged) and remains in the aqueous layer.

    • Trustworthiness (Self-Validating Protocol):

      • Before extraction, add a small volume of a suitable base (e.g., 0.1 M NaOH or ammonium hydroxide) to your sample matrix (plasma, urine, etc.).

      • Measure the pH to confirm it is in the range of 8.0 - 9.5. At a pH of ~8, more than 99% of the N5-Methyllamotrigine will be in its neutral form, maximizing its lipophilicity.[2]

      • Proceed with the addition of your organic extraction solvent. A significant improvement in recovery after this step validates that pH was the primary issue.

  • Cause B: Suboptimal Organic Solvent Selection

    • Expertise & Experience: The principle of "like dissolves like" is paramount. Once N5-Methyllamotrigine is neutralized, a non-polar solvent is needed to extract it. However, excessively non-polar solvents like hexane may be inefficient. A solvent with intermediate polarity often provides the best balance.

    • Trustworthiness (Solvent Screening): Perform a small-scale screening experiment with solvents of varying polarities. Common choices for Lamotrigine and similar compounds include ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures like chloroform/methanol.[3]

    • Data-Driven Decision:

      Solvent Polarity Index Expected Performance
      Hexane 0.1 Potentially too non-polar; may result in low recovery.
      Toluene 2.4 Moderate choice, effective for many drug molecules.
      Ethyl Acetate 4.4 Excellent general-purpose solvent for moderately polar analytes.[4]

      | Dichloromethane | 3.1 | Effective, but can contribute to emulsion formation. |

  • Cause C: Emulsion Formation

    • Expertise & Experience: Biological matrices, especially plasma, are rich in phospholipids and proteins that act as surfactants, preventing the clean separation of aqueous and organic layers.[5][6] Vigorous shaking is a common cause of persistent emulsions.

    • Trustworthiness (Corrective Actions):

      • Reduce Agitation: Instead of vigorous vortexing or shaking, gently rock or invert the sample tube for 5-10 minutes. This increases the surface area for extraction without high shear forces.[5]

      • "Salting Out": Add a small amount of a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase. This increases the ionic strength of the aqueous layer, disrupting the emulsion and forcing the organic molecules into the organic phase.[7]

      • Centrifugation: Spin the sample at a higher speed (e.g., >3000 x g) for 10-15 minutes.

      • pH Adjustment: Sometimes, a slight change in pH can break an emulsion.

Question 2: I switched to Solid-Phase Extraction (SPE) to improve cleanliness, but my recovery is still poor and inconsistent. Where should I start troubleshooting?

SPE is a powerful technique but requires careful optimization of each step.[8] Low recovery in SPE can usually be traced to one of five key stages: conditioning, equilibration, loading, washing, or elution.

Logical Troubleshooting Workflow for SPE:

Below is a workflow to systematically identify the source of analyte loss.

SPE_Troubleshooting cluster_0 Troubleshooting Low SPE Recovery Start Low Recovery Observed CollectFractions Action: Collect & Analyze All Fractions (Load, Wash, Elute) Start->CollectFractions AnalyzeLoad Is Analyte in the Load Fraction? CollectFractions->AnalyzeLoad AnalyzeWash Is Analyte in the Wash Fraction? CollectFractions->AnalyzeWash AnalyzeElute Is Analyte Absent from All Fractions? CollectFractions->AnalyzeElute RetentionIssue Problem: Poor Retention - Wrong Sorbent - Incorrect Sample pH - Loading Flow Too High AnalyzeLoad->RetentionIssue Yes WashIssue Problem: Premature Elution - Wash Solvent Too Strong AnalyzeWash->WashIssue Yes ElutionIssue Problem: Incomplete Elution - Elution Solvent Too Weak - Insufficient Volume AnalyzeElute->ElutionIssue No (Analyte still on cartridge) OtherIssue Problem: Degradation/Adsorption - Check Sample Stability - Use Low-Binding Labware AnalyzeElute->OtherIssue Yes (Analyte is lost)

Caption: A decision tree for troubleshooting low SPE recovery.

In-Depth Analysis and Solutions:

  • Cause A: Poor Retention During Sample Loading (Analyte found in Load fraction)

    • Expertise & Experience: This is the most common failure mode. It occurs when the analyte does not bind effectively to the sorbent. For N5-Methyllamotrigine on a reversed-phase (e.g., C18) or hydrophilic-lipophilic balanced (HLB) sorbent, retention is based on hydrophobic interactions.[9][10] Therefore, the analyte must be in its least polar (neutral) form.

    • Trustworthiness (Corrective Actions):

      • Adjust Sample pH: Similar to LLE, ensure the sample pH is adjusted to >8.0 before loading. This neutralizes the molecule, maximizing its hydrophobicity.[2]

      • Dilute the Sample: If your sample is in an organic-rich solution (e.g., from a protein precipitation step with acetonitrile), the solvent may be too "strong" and prevent the analyte from binding. Dilute the sample at least 1:1 with an aqueous buffer before loading.[11]

      • Reduce Flow Rate: Loading the sample too quickly does not allow sufficient time for the interaction between the analyte and the sorbent to occur. Decrease the loading flow rate to ~1-2 mL/min.[11]

      • Check Sorbent Choice: For a polar metabolite, a standard C18 sorbent might not be retentive enough. An HLB sorbent, which offers both hydrophobic and hydrophilic retention mechanisms, is often a more robust choice.[8][9]

  • Cause B: Analyte Loss During Wash Step (Analyte found in Wash fraction)

    • Expertise & Experience: The goal of the wash step is to remove endogenous interferences without disturbing the bound analyte. If the wash solvent is too strong (i.e., contains too much organic solvent), it will prematurely elute your N5-Methyllamotrigine.

    • Trustworthiness (Corrective Actions):

      • Decrease Organic Content: Reduce the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try 5% or 10% methanol instead.[8]

      • Maintain pH: Ensure the pH of the wash solution is also basic to keep the analyte in its neutral, retained state.

  • Cause C: Incomplete Elution (Recovery is low, but analyte not found in Load or Wash)

    • Expertise & Experience: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction. For a reversed-phase sorbent, this means using a high percentage of organic solvent. To elute a basic compound, it is also highly effective to change the pH to protonate the analyte, making it more polar and less retained.

    • Trustworthiness (Corrective Actions):

      • Increase Elution Solvent Strength: Increase the organic content of your elution solvent (e.g., from 70% methanol to 90% methanol).

      • Acidify the Elution Solvent: This is a key step. Add a small amount of acid (e.g., 0.5-2% formic acid or acetic acid) to your elution solvent. This will protonate the N5-Methyllamotrigine, making it charged and readily disrupting its hydrophobic interaction with the sorbent.[8]

      • Increase Elution Volume: Ensure you are using a sufficient volume of solvent to completely wet the sorbent bed and elute the analyte. Try eluting with two smaller aliquots instead of one large one.[12]

Frequently Asked Questions (FAQs)

  • Q1: What are the key physicochemical properties of N5-Methyllamotrigine that influence extraction?

    • While specific data for the N5-methyl metabolite is sparse, it is critical to base initial method development on the well-characterized parent drug, Lamotrigine. The addition of a methyl group will slightly increase its lipophilicity (LogP) but is unlikely to significantly alter the primary pKa.

      Property Value (Lamotrigine as proxy) Implication for Extraction
      Molecular Weight ~256.09 g/mol (Lamotrigine) Standard for small molecule extraction.
      pKa (Weak Base) ~5.7[1] CRITICAL: pH must be > 7.7 for neutral form (for RP-SPE/LLE) and < 3.7 for ionized form (for elution).
      LogP ~2.0[1] Indicates moderate lipophilicity; suitable for reversed-phase SPE and LLE with appropriate solvents.

      | Water Solubility | Poor (0.17 mg/mL at 25°C)[1] | Highlights the need for organic solvents in the final extract for analysis. |

  • Q2: My recovery is fine, but my results are inconsistent between replicates. What could be the cause?

    • Inconsistent results, or high %CV, often point to issues with process control, non-specific binding, or sample stability.

      • Non-Specific Binding (NSB): Peptides and certain small molecules can adsorb to the surfaces of plasticware (e.g., polypropylene tubes, pipette tips).[13][14] This is often more pronounced at low concentrations. Solution: Use low-binding microplates/tubes or add a small amount of organic solvent or a surfactant to your sample diluent.

      • Analyte Stability: Lamotrigine is known to be susceptible to degradation under strongly acidic or basic conditions, especially with heat.[15] While stable under many conditions, prolonged exposure to harsh pH during a lengthy extraction process could lead to degradation. Solution: Keep samples on ice and minimize the time between each step of the extraction process.

      • Inconsistent Technique: Manual extraction techniques are prone to variability.[16] Ensure that volumes, mixing times, and flow rates (for SPE) are kept consistent across all samples. Automation can significantly reduce this type of error.

  • Q3: What is a standard SPE protocol I can use as a starting point?

    • A generic yet robust protocol using a Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge is an excellent starting point for N5-Methyllamotrigine.

Baseline HLB-SPE Protocol Workflow

SPE_Protocol cluster_protocol Baseline HLB-SPE Protocol Condition Step 1: Condition (1 mL Methanol) Equilibrate Step 2: Equilibrate (1 mL Water) Condition->Equilibrate Load Step 3: Load Sample (Pre-treated, pH > 8) Equilibrate->Load Wash Step 4: Wash (1 mL 5% Methanol in Water) Load->Wash Elute Step 5: Elute (1 mL Methanol with 2% Formic Acid) Wash->Elute Evaporate Step 6: Evaporate & Reconstitute Elute->Evaporate

Caption: A standard workflow for Solid-Phase Extraction.

References

  • Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. (2024). Biomedical Science and Clinical Research. Available at: [Link]

  • Nowakowska, K. et al. (2022). New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD. Molecules. Available at: [Link]

  • Pucci, V. et al. (2005). Analysis of Lamotrigine and Its Metabolites in Human Plasma and Urine by Micellar Electrokinetic Capillary Chromatography. Journal of Chromatography B. Available at: [Link]

  • Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc.. Available at: [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. Available at: [Link]

  • S, Sajeeda et al. (2021). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Castañeda-Hernández, G. et al. (2022). Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Kocevska, S. et al. (2024). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Pharmaceuticals. Available at: [Link]

  • Resolve Mass Spectrometry. (2024). Common Bioanalytical Mistakes That Delay Drug Development Programs. Resolve Mass Spectrometry. Available at: [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Simbec-Orion. Available at: [Link]

  • Manipal Academy of Higher Education. (2022). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. Manipal Research Portal. Available at: [Link]

  • ALWSCI. (2023). Why Is Your SPE Recovery So Low? ALWSCI. Available at: [Link]

  • Chromatography Today. (2020). Challenges with Sample Preparation. Chromatography Today. Available at: [Link]

  • Waters. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? Waters Knowledge Base. Available at: [Link]

  • Chefetz, B. et al. (2023). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. Environmental Science & Technology. Available at: [Link]

  • WelchLab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. Available at: [Link]

  • Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis. Bioanalysis Zone. Available at: [Link]

  • Shah, J. et al. (2012). Rapid and sensitive LC-MS/MS method for quantification of lamotrigine in human plasma: Application to a human pharmacokinetic study. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Shayanfar, A. et al. (2023). Managing the Unpredictable: Mechanistic Analysis and Clinical Recommendations for Lamotrigine Treatment after Bariatric Surgery. Pharmaceutics. Available at: [Link]

  • Waters. (2020). Overcoming 5 Peptide Bioanalysis Sample Prep Challenges. Waters Blog. Available at: [Link]

  • K-Jhil. (2023). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • SCION Instruments. (2024). How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments. Available at: [Link]

  • Royal Society of Chemistry. (2024). Exploring the solubility of novel lamotrigine drug–drug salts: the role of pH and structural variability. CrystEngComm. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N2-Methyl lamotrigine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Lamotrigine N5-glucuronide. PubChem. Available at: [Link]

  • Ezzati, M. et al. (2018). Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method. ResearchGate. Available at: [Link]

  • Jouyban, A. et al. (2018). Solubility of lamotrigine in acetonitrile + water mixtures at various temperatures. ResearchGate. Available at: [Link]

  • National Technical Information Service. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. U.S. Department of Commerce. Available at: [Link]

  • Dai, Y. et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. Available at: [Link]

  • Delgado, D. R. et al. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. Polymers. Available at: [Link]

  • Verma, S. et al. (2021). Molecular Lignin Solubility and Structure in Organic Solvents. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N5-Methyllamotrigine Retention Optimization

Introduction: The "Basic" Paradox Welcome to the technical support center. If you are analyzing N5-Methyllamotrigine (a methylated derivative of Lamotrigine), you are likely facing the classic "Basic Drug Paradox" on C18...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Basic" Paradox

Welcome to the technical support center. If you are analyzing N5-Methyllamotrigine (a methylated derivative of Lamotrigine), you are likely facing the classic "Basic Drug Paradox" on C18 columns.

Lamotrigine and its methylated analogs are phenyltriazines with a pKa of approximately 5.7 [1].[1] This places them in a difficult chromatographic zone:

  • At low pH (< 3.0): The molecule is fully protonated (cationic). It resists hydrophobic retention on C18, leading to early elution (near the void volume).

  • At intermediate pH (4.0 - 7.0): It interacts strongly with residual silanols on the silica surface, leading to severe peak tailing .

  • Structural Similarity: Differentiating the N5-methyl analog from the parent Lamotrigine or N2-methyl isomers requires precise selectivity control.

This guide moves beyond generic advice, providing a mechanistic approach to stabilizing retention and achieving baseline resolution.

Module 1: The Foundation (Theory & Mechanism)

To fix the method, you must understand the molecular behavior at the stationary phase interface.

The Interaction Mechanism

The separation of N5-Methyllamotrigine on C18 is governed by two competing forces:

  • Hydrophobic Interaction (Desired): The interaction between the dichlorophenyl/triazine core and the C18 alkyl chains.

  • Silanol Cation-Exchange (Undesired): The interaction between the protonated amine groups of the analyte and ionized silanols (

    
    ) on the silica support.
    
Visualizing the Problem

The following diagram illustrates why standard conditions often fail.

G cluster_0 Mobile Phase (pH 3.5) cluster_1 Stationary Phase (C18) Drug N5-Methyllamotrigine (+) C18 C18 Ligands (Hydrophobic Retention) Drug->C18 Weak Interaction (Due to Polarity) Silanol Residual Silanols (Si-O-) (Secondary Interaction) Drug->Silanol Strong Ionic Attraction (Causes Tailing) Result Outcome: Early Elution + Tailing C18->Result Silanol->Result

Figure 1: Mechanism of peak tailing and low retention for basic drugs on standard C18 silica.

Module 2: Troubleshooting & FAQs

Issue 1: "My peak elutes at the void volume (t0). How do I increase retention?"

The Cause: At typical HPLC pH (2.5–3.0), N5-Methyllamotrigine is 99.9% ionized. The positive charge repels the hydrophobic C18 chains, effectively making the molecule "too polar" for the column.

The Solution: You have two robust pathways. Pathway B is recommended for modern labs with hybrid columns.

ParameterPathway A: Ion Pairing (Traditional)Pathway B: pH Switch (Modern/Recommended)
Mechanism Forms a neutral complex with the drug.Suppresses ionization of the drug.
Reagent Sodium Hexanesulfonate or SDS (5–10 mM).Ammonium Bicarbonate or Ammonia (pH 9.5–10).
Column Req Standard C18.High-pH Stable Hybrid C18 (e.g., XTerra, XBridge, Gemini).
Pros Works on almost any C18 column.Better MS compatibility; simpler mobile phase.
Cons Slow equilibration; not MS-friendly.Requires specific column hardware.

Protocol Adjustment (Pathway B):

  • Switch Column: Use a hybrid-silica C18 (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH adjusted to 10.0 with Ammonia).

  • Why? At pH 10, N5-Methyllamotrigine (pKa ~5.7) is deprotonated (neutral). Hydrophobic retention increases dramatically (often 5–10x longer retention).

Issue 2: "The peak looks like a shark fin (severe tailing)."

The Cause: This is classic "Silanol Overload." Even "end-capped" columns have exposed silanols. If you are running at pH 3–7, the silanols are ionized (


) and grab the protonated drug.

The Solution: If you cannot use High pH (Pathway B above), you must suppress silanol activity.

  • Add a Sacrificial Base: Add Triethylamine (TEA) at 0.1% (v/v) to the mobile phase. TEA competes for the silanol sites, blocking them from the drug.

  • Increase Buffer Strength: Increase phosphate buffer concentration from 10 mM to 25–50 mM . Higher ionic strength masks the electrostatic attraction.

Issue 3: "I cannot separate N5-Methyl from Lamotrigine."

The Cause: The methyl group adds very little hydrophobicity. In isocratic mode, they often co-elute.

The Solution: Exploit the Selectivity (


)  of the solvent.
  • Switch from Acetonitrile to Methanol: Methanol is a protic solvent and interacts differently with the nitrogen-rich triazine ring compared to aprotic Acetonitrile.

  • Lower the Temperature: Reduce column temperature to 20°C . Basic compounds often show better separation selectivity at lower temperatures due to reduced molecular kinetic energy, sharpening the thermodynamic differences between isomers [2].

Module 3: Validated Experimental Protocol

Below is a robust starting method designed to resolve N5-Methyllamotrigine from the parent drug and other impurities (N2-methyl).

Method A: The "Hybrid High-pH" Approach (Recommended)

Best for: Long column life, sharp peaks, MS compatibility.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent Hybrid particle.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.

  • Mobile Phase B: Methanol (MeOH).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 270 nm (Lamotrigine max) or 305 nm.

Gradient Table:

Time (min)% Mobile Phase BDescription
0.020Initial hold to retain polar degradants.
2.020End of hold.
12.060Linear ramp to elute N5-Methyl & Parent.
15.090Wash step.
15.120Re-equilibration.
Method B: The "Traditional Low-pH" Approach

Best for: Standard silica columns, non-MS applications.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (25 mM, pH 2.5) / Acetonitrile (70:30 v/v).

  • Additive: 5 mM Sodium Hexanesulfonate (Ion Pair Reagent).

  • Note: pH must be adjusted after adding the ion pair reagent.

Module 4: Decision Logic for Optimization

Use this workflow to determine the next step in your method development.

OptimizationFlow Start Start: Assess Chromatogram CheckRT Is Retention Factor (k) < 1.0? Start->CheckRT CheckShape Is Tailing Factor > 1.5? CheckRT->CheckShape No Action1 Increase pH to 10 (Requires Hybrid Column) CheckRT->Action1 Yes (Modern) Action2 Add Ion Pair Reagent (Hexanesulfonate) CheckRT->Action2 Yes (Legacy) CheckRes Is Resolution (Rs) < 2.0? CheckShape->CheckRes No Action3 Add 0.1% TEA or Increase Buffer Molarity CheckShape->Action3 Yes Action4 Switch Organic Modifier (ACN -> MeOH) CheckRes->Action4 Yes Success Method Optimized CheckRes->Success No Action1->CheckShape Action2->CheckShape Action3->CheckRes Action4->Success

Figure 2: Step-by-step decision tree for troubleshooting retention and resolution issues.

References

  • DrugBank Online. (n.d.). Lamotrigine: Chemical Properties and pKa.[1][3] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2008). Chemistry Review: Lamotrigine ODT (NDA 22-251). Retrieved from [Link]

  • National Institutes of Health (NIH). (2006). Development and validation of a new HPLC method for determination of lamotrigine and related compounds. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of Lamotrigine on Newcrom R1 HPLC column.[4] Retrieved from [Link]

Sources

Optimization

Technical Support Center: N5-Methyllamotrigine Standard Stability

Topic: Preventing Degradation of N5-Methyllamotrigine Standards Executive Summary N5-Methyllamotrigine (often used as an impurity standard or metabolic marker) possesses a methylated nitrogen within the 1,2,4-triazine co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of N5-Methyllamotrigine Standards

Executive Summary

N5-Methyllamotrigine (often used as an impurity standard or metabolic marker) possesses a methylated nitrogen within the 1,2,4-triazine core or on the exocyclic amine, depending on specific nomenclature conventions used by the synthesis lab.[1] Regardless of the specific isomer (N2 vs N5), N-methylated triazine derivatives exhibit heightened sensitivity to photolytic cleavage and hydrolytic instability compared to the parent compound, Lamotrigine.[1]

This guide provides a self-validating framework to maintain the integrity of this standard, moving beyond basic "store at -20°C" instructions to explain the physicochemical causality of degradation.

Module 1: Critical Storage & Handling Protocols

The Solid State: Preventing Hygroscopic Hydrolysis

Q: My standard arrived on dry ice, but the vial appears slightly moist. Is it compromised? A: Likely not yet, but immediate action is required. N-methylated salts (often methanesulfonates or iodides) are frequently hygroscopic.[1] Moisture initiates a solid-state hydrolysis that cleaves the methyl group or opens the triazine ring over time.[1]

  • Immediate Action: Do not open the vial until it reaches room temperature (equilibrates for ~45 mins) to prevent condensation of atmospheric water inside the cold vial.

  • Long-Term Storage:

    • Temperature: -20°C (± 5°C).

    • Atmosphere: Store the vial inside a secondary container (e.g., a Falcon tube) containing active desiccant pellets (Silica gel or molecular sieves).[1]

    • Light: Double-wrap in aluminum foil if the primary vial is clear glass.

The Solution State: Solvent Selection & pH

Q: Can I prepare my stock solution in Methanol? A: Avoid Methanol for long-term stock storage. While Lamotrigine is stable in methanol, N-methylated derivatives are prone to nucleophilic attack or proton exchange in protic solvents.[1] Methanol can facilitate slow demethylation or solvolysis.[1]

  • Recommended Solvent: DMSO (Dimethyl Sulfoxide) or Acetonitrile (ACN) .[1]

    • Why? These aprotic polar solvents dissolve the polar salt form without donating protons that catalyze degradation.[1]

  • Concentration: Prepare high-concentration stocks (e.g., 1 mg/mL). Dilute working standards only immediately before use.

  • pH Warning: Avoid basic conditions (pH > 7.5). As seen in Lamotrigine photodegradation studies, higher pH significantly accelerates photolysis rates by altering the protonation state of the triazine ring [1].[1]

Module 2: Troubleshooting & Diagnostics (Q&A)

Issue: "Ghost Peaks" or Loss of Area

Q: I see a new peak eluting earlier than my N5-Methyllamotrigine standard. Is this an impurity? A: This is likely Lamotrigine (the parent drug) resulting from demethylation, or a ring-open hydrolysis product.[1]

  • The Mechanism: The N-CH3 bond is the "weak link."[1] Under UV stress or basic conditions, the methyl group is lost, reverting the molecule to the more thermodynamically stable Lamotrigine.[1]

  • Diagnostic Step: Check the Mass Spectrum.[1]

    • N5-Methyllamotrigine: [M+H]+ ≈ 270/272 m/z (depending on Cl isotopes).[1]

    • Degradant (Lamotrigine): [M+H]+ ≈ 256/258 m/z.[1]

    • If you see 256 m/z, your standard has demethylated.[1]

Issue: Split Peaks in Chromatography

Q: My standard elutes as a split peak. Is it a mixture of isomers? A: It is possible, but first rule out solvent mismatch .[1] Injecting a DMSO stock directly into a high-aqueous mobile phase can cause "solvent wash-through" where the analyte travels with the DMSO plug, splitting the peak.[1]

  • Solution: Dilute the DMSO stock 1:10 with the starting mobile phase (e.g., 90% Water / 10% ACN) before injection.[1]

Module 3: Visualizing the Stability Logic

The following diagram illustrates the decision matrix for handling N5-Methyllamotrigine, integrating visual checks with analytical validation.

StabilityWorkflow Start Standard Receipt / Retrieval CheckState Physical State Check Start->CheckState Solid Solid Form CheckState->Solid Liquid Solution Form CheckState->Liquid Equilibrate Equilibrate to RT (Prevent Condensation) Solid->Equilibrate SolventCheck Check Solvent Type Liquid->SolventCheck QC_Check QC Validation (LC-MS) Equilibrate->QC_Check IsProtic Solvent: Methanol/Water? SolventCheck->IsProtic IsAprotic Solvent: DMSO/ACN? SolventCheck->IsAprotic Action1 USE IMMEDIATELY Do not store > 24h IsProtic->Action1 Action2 Store -80°C (Amber) IsAprotic->Action2 Action1->QC_Check Action2->QC_Check Pass Pass: Single Peak Target m/z QC_Check->Pass Fail Fail: Peak @ 256 m/z (Demethylation) QC_Check->Fail

Caption: Figure 1. Decision matrix for handling N5-Methyllamotrigine standards to minimize hydrolytic and photolytic degradation risks.

Module 4: Validated Experimental Protocol

Protocol: Stability-Indicating Dilution Workflow

Use this protocol to prepare working standards that remain stable for the duration of an analytical run (24-48 hours).

Reagents:

  • Stock Solvent: DMSO (LC-MS Grade).[1]

  • Diluent: 10% Acetonitrile in Water (Buffered to pH 5.0 with Ammonium Acetate). Note: Slightly acidic pH stabilizes the triazine ring better than neutral/basic pH.[1]

Step-by-Step:

  • Primary Stock (1.0 mg/mL):

    • Weigh 1.0 mg N5-Methyllamotrigine into an Amber HPLC vial.

    • Add 1.0 mL DMSO.[1]

    • Vortex 30s.[1] Do not sonicate excessively as heat degrades the standard.[1]

    • Storage: Stable for 3 months at -20°C.

  • Working Standard (10 µg/mL):

    • Take 10 µL of Primary Stock.

    • Add 990 µL of Diluent .

    • Critical: Use Amber glass or wrap the vial in foil immediately.

    • Shelf Life: 24 hours at 4°C (Autosampler). Discard after use.

  • System Suitability Check:

    • Inject the standard.

    • Monitor the 256 m/z channel (Lamotrigine).

    • Acceptance Criteria: The 256 m/z peak area should be < 0.5% of the N5-Methyllamotrigine peak area.[1]

Module 5: Mechanistic Insight (Degradation Pathways)

Understanding how the molecule breaks down allows you to predict risks in new experimental setups.[1]

DegradationPathways N5 N5-Methyllamotrigine (m/z ~270) UV UV Light (>290 nm) N5->UV Excitation Hydrolysis Hydrolysis (High pH / Protic Solvent) N5->Hydrolysis Nucleophilic Attack LTG Lamotrigine (m/z ~256) UV->LTG N-Dealkylation Hydrolysis->LTG Demethylation RingOpen Ring-Open Byproducts Hydrolysis->RingOpen Triazine Cleavage

Caption: Figure 2.[1] Primary degradation pathways.[1] Photolysis drives demethylation to the parent drug, while hydrolysis can lead to both demethylation and ring cleavage.[1]

References
  • Borch, T., et al. (2014).[1][2] "Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight--pH influenced rates and products." Environmental Science: Processes & Impacts. Available at: [Link]

  • Sutton, A., et al. (2023).[1] "Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants." Environmental Science & Technology.[1] Available at: [Link][1]

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[1][3] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for N5-Methyllamotrigine

This guide is intended for researchers, scientists, and drug development professionals working with N5-Methyllamotrigine. It provides a comprehensive resource for selecting an optimal solvent system to achieve desired so...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with N5-Methyllamotrigine. It provides a comprehensive resource for selecting an optimal solvent system to achieve desired solubility, a critical factor for successful experimental outcomes, formulation development, and ultimate bioavailability. This document is structured to provide rapid answers to common questions and in-depth troubleshooting for challenges encountered during solubility testing.

Introduction: The Critical Role of Solvent Selection

N5-Methyllamotrigine, a derivative of the Biopharmaceutics Classification System (BCS) Class II drug Lamotrigine, presents unique solubility challenges. Like its parent compound, it is expected to exhibit poor aqueous solubility, which can be a significant hurdle in drug development.[1][2] The addition of a methyl group at the N5 position of the triazine ring introduces changes to the molecule's physicochemical properties, including its polarity, hydrogen bonding capability, and crystal lattice energy. These alterations mean that a solvent system optimized for Lamotrigine may not be ideal for N5-Methyllamotrigine.

The primary goal of solvent selection is to overcome the intermolecular forces within the solid N5-Methyllamotrigine, allowing the individual molecules to be surrounded and stabilized by solvent molecules. This guide provides a systematic approach to identifying suitable solvents, moving from theoretical predictions to practical, experimental determination.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of N5-Methyllamotrigine?

A1: The exact experimental solubility data for N5-Methyllamotrigine is not widely published. However, based on its parent compound, Lamotrigine, which is very slightly soluble in water (0.17 mg/mL at 25°C), N5-Methyllamotrigine is also expected to have low aqueous solubility.[1][2] The impact of N-methylation on aqueous solubility is complex; it can decrease solubility by increasing lipophilicity, or in some cases, increase it by disrupting the crystal lattice structure.[3][4] Therefore, experimental verification is crucial.

Q2: How does the N5-methylation affect the physicochemical properties compared to Lamotrigine?

A2: The introduction of a methyl group at the N5 position is expected to:

  • Increase Lipophilicity: The addition of a non-polar methyl group will likely increase the molecule's affinity for non-polar environments.

  • Alter Hydrogen Bonding: The N5 nitrogen in Lamotrigine can act as a hydrogen bond donor. Methylation removes this capability, which may reduce solubility in protic solvents like water.

  • Potentially Disrupt Crystal Packing: The methyl group adds steric bulk, which could disrupt the efficient packing of molecules in the solid state. This disruption of the crystal lattice could potentially lead to a lower melting point and, in some cases, increased solubility.

  • Slightly Alter Basicity: N-methylation of amines can slightly reduce the basicity (pKa).[3] Lamotrigine has a pKa of 5.7, and a similar value is expected for N5-Methyllamotrigine.[1][2]

Q3: Where should I start my solvent screening?

A3: A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities. Based on the structure of N5-Methyllamotrigine, solvents like lower-order alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate) are logical starting points for non-aqueous solubility.[5] For aqueous systems, the use of co-solvents such as polyethylene glycols (PEGs) and propylene glycol has been shown to enhance the solubility of Lamotrigine and would be a rational approach for N5-Methyllamotrigine.[6][7][8]

Q4: What are Hansen Solubility Parameters (HSPs) and how can they help?

A4: HSPs are a powerful tool for predicting solubility based on the principle of "like dissolves like."[9] They break down the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is more likely to dissolve a solute if their HSP values are similar. By determining or estimating the HSPs for N5-Methyllamotrigine, you can rationally select solvents with the closest HSP values for screening.[10][11]

Troubleshooting Guide

Problem/Symptom Possible Cause(s) Recommended Solution(s)
Low to no solubility in a wide range of single solvents. N5-Methyllamotrigine has strong crystal lattice energy that single solvents cannot overcome. The polarity of the selected solvents may not be a good match for the solute.1. Use a co-solvent system: Blend a good solvent with a poor solvent to fine-tune the polarity. For example, mixtures of ethanol and water, or PEG 400 and water have been effective for Lamotrigine.[6][8]2. Employ Hansen Solubility Parameters (HSPs): Experimentally determine the HSPs of N5-Methyllamotrigine to identify solvents with a closer match (see Protocol 2).3. Consider pH adjustment: Since the molecule is a weak base, solubility in aqueous media can be increased by lowering the pH to below its pKa (expected to be around 5.7).[2]
Precipitation occurs when an aqueous solution is cooled or stands for a period. The initial dissolution may have resulted in a supersaturated solution. The compound may be converting to a less soluble polymorphic form.1. Ensure equilibrium is reached: Use the shake-flask method and allow sufficient time for equilibration (24-72 hours) to determine the true thermodynamic solubility.[12]2. Characterize the solid form: Use techniques like DSC or XRPD to check for polymorphism before and after the solubility experiment.
Inconsistent solubility results between experiments. Inadequate equilibration time. Temperature fluctuations during the experiment. Inaccurate quantification method. The solid material is not fully dispersed in the solvent.1. Standardize equilibration time: Validate that equilibrium has been reached by taking samples at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.2. Maintain strict temperature control: Use a calibrated incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).3. Validate your analytical method: Ensure your HPLC or UV-Vis method is linear, accurate, and precise in the expected concentration range.4. Ensure adequate mixing: Use a reliable shaker or orbital mixer to keep the solid suspended in the solvent.
The compound appears to degrade in the chosen solvent. The solvent may be reacting with N5-Methyllamotrigine, or the pH of the solution may be causing instability.1. Assess stability: Run a stability study of the dissolved compound in the chosen solvent over the planned experiment duration. Analyze for degradation products using a stability-indicating HPLC method.2. Choose an alternative solvent: Select a more inert solvent if reactivity is observed.

Experimental Protocols & Methodologies

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes the gold-standard method for determining the equilibrium solubility of a compound.[12]

Materials:

  • N5-Methyllamotrigine (solid)

  • Selected solvents (HPLC grade)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid N5-Methyllamotrigine to a series of glass vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent or co-solvent mixture to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Shake the vials for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the calibrated range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration of N5-Methyllamotrigine.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Protocol 2: Analytical Quantification via HPLC-UV

This is a general method adaptable for N5-Methyllamotrigine, based on established methods for Lamotrigine.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). A common starting ratio is 60:40 (aqueous:organic).

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection Wavelength: Scan for the UV absorbance maximum of N5-Methyllamotrigine. For Lamotrigine, wavelengths around 260-305 nm are typically used.

  • Injection Volume: 10-20 µL

  • Calibration: Prepare a series of standard solutions of N5-Methyllamotrigine of known concentrations in the mobile phase to generate a calibration curve.

Data Presentation & Visualization

Table 1: Hansen Solubility Parameters of Common Pharmaceutical Solvents

The table below provides HSP values for a selection of solvents. To select a suitable solvent, you would aim to match the HSPs of N5-Methyllamotrigine (which would need to be experimentally determined or estimated) with those in the table. The closer the values, the higher the likelihood of good solubility.

SolventδD (Dispersion) [MPa^0.5]δP (Polar) [MPa^0.5]δH (Hydrogen Bonding) [MPa^0.5]
Water15.516.042.3
Methanol15.112.322.3
Ethanol15.88.819.4
1-Propanol16.06.817.4
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Dichloromethane17.07.37.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Propylene Glycol16.89.421.3
PEG 400 (estimated)16.510.015.0
Heptane15.30.00.0

Source: Data compiled from various sources.[1][2][12]

Diagrams and Workflows

Solvent_Selection_Workflow cluster_0 Phase 1: Theoretical & Initial Screening cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Optimization & Troubleshooting A Define Target Solubility & Application B Analyze N5-Methyllamotrigine Structure (Estimate Polarity, H-Bonding, pKa) A->B C Initial Solvent Screen (Polar, Non-polar, Protic, Aprotic) B->C D Consider Co-solvents & pH Adjustment C->D E Perform Shake-Flask Solubility Assay (Protocol 1) D->E F Quantify Concentration (HPLC/UV-Vis - Protocol 2) E->F G Analyze Results F->G H Is Solubility Optimal? G->H I Final Solvent System Selected H->I Yes J Troubleshoot Low Solubility (Use HSP, Binary/Ternary mixtures, pH) H->J No K Re-run Experiment J->K K->E

Caption: A systematic workflow for N5-Methyllamotrigine solvent selection.

Hansen_Solubility_Space Conceptual Hansen Solubility Space origin x_axis origin->x_axis δD (Dispersion) y_axis origin->y_axis δP (Polar) z_node origin->z_node δH (H-Bonding) solute N5-Methyllamotrigine (Target) good_solvent Good Solvent (Close HSP) solute->good_solvent Small 'Distance' (High Solubility) bad_solvent1 Poor Solvent 1 solute->bad_solvent1 Large 'Distance' (Low Solubility) bad_solvent2 Poor Solvent 2

Caption: HSP concept: solvents closer to the solute in 3D space are better.

References

  • Bostrom, J., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Drug Discovery Today: Technologies. Available at: [Link]

  • Leeson, P. D., & Davis, A. M. (2012). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm. Available at: [Link]

  • Kumoro, A. C., et al. (2023). Hansen solubility parameter (HSP) of some common solvents and target compounds. ResearchGate. Available at: [Link]

  • Scribd. Hansen Solubility Parameters Values List. Available at: [Link]

  • Rauf, M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Firke Sandip D, et al. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica. Available at: [Link]

  • Vessal, O., et al. (2024). Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. Egyptian Journal of Forensic Sciences. Available at: [Link]

  • Babu, A. R. S., et al. (2013). Crystal Structures and Physicochemical Properties of Four New Lamotrigine Multicomponent Forms. Crystal Growth & Design. Available at: [Link]

  • Khan, Q., et al. (2017). Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link]

  • PubChem. N2-Methyl lamotrigine. Available at: [Link]

  • U.S. Food and Drug Administration. (2008). Chemistry Review(s) - Lamotrigine. Available at: [Link]

  • Bergström, C. A. S., et al. (2022). Predicting Solubility of Newly-Approved Drugs (2016–2020) with a Simple ABSOLV and GSE(Flexible-Acceptor) Consensus Model Outperforming Random Forest Regression. Pharmaceutics. Available at: [Link]

  • ResearchGate. (2013). Prediction of drug solubility from molecular structure using a drug-like training set. Available at: [Link]

  • USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available at: [Link]

  • Ho, J., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. arXiv. Available at: [Link]

  • USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available at: [Link]

  • GSRS. N2-METHYL LAMOTRIGINE. Available at: [Link]

  • PubChem. Lamotrigine hydrochloride. Available at: [Link]

  • PubChem. Lamotrigine. Available at: [Link]

  • Fereydouni, N., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Available at: [Link]

  • PubChem. Lamotrigine 5,5-Dimer. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Jouyban, A., et al. (2015). Solubility of Lamotrigine in Some Nonaqueous Solvent Mixtures at 298.2 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Fakhree, M. A. A., et al. (2013). SOLUBILITY OF LAMOTRIGINE IN BINARY AND TERNARY MIXTURES OF PEGS 200, 400, AND 600 WITH ETHANOL, PG, AND WATER AT 298.2 K. Physics and Chemistry of Liquids. Available at: [Link]

  • Stenutz, R. Hansen solubility parameters. Available at: [Link]

  • ICH. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Frontiers in Pharmacology. Available at: [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]

  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Hansen, C. M. Hansen Solubility Parameters. Available at: [Link]

  • ResearchGate. (2026). Solubility of Lamotrigine, Diazepam, Clonazepam, and Phenobarbital in Propylene Glycol + Water Mixtures at 298.15 K. Available at: [Link]

  • ResearchGate. (2025). Solubility of lamotrigine in binary and ternary mixtures of PEGs 200, 400 and 600 with Ethanol, PG and water at 298.2 K. Available at: [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Available at: [Link]

  • European Compliance Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Available at: [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of N5-Methyllamotrigine Following FDA Guidelines

Introduction: The Critical Role of Metabolite Quantification in Drug Development In the landscape of pharmaceutical development, the comprehensive characterization of a drug's metabolic profile is paramount for ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Quantification in Drug Development

In the landscape of pharmaceutical development, the comprehensive characterization of a drug's metabolic profile is paramount for ensuring its safety and efficacy. Lamotrigine, an established anti-convulsant and mood stabilizer, undergoes metabolism to various compounds, including its N-methylated metabolite, N5-Methyllamotrigine. While often considered a minor metabolite, the precise quantification of N5-Methyllamotrigine in biological matrices is crucial for a complete pharmacokinetic and toxicological assessment. Regulatory bodies, most notably the U.S. Food and Drug Administration (FDA), have stringent requirements for the validation of bioanalytical methods to ensure data integrity and reliability.

This guide, developed from the perspective of a senior application scientist, provides an in-depth, experience-driven approach to the validation of a bioanalytical method for N5-Methyllamotrigine. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design choices and offering a comparative analysis of potential methodologies. The objective is to equip fellow researchers, scientists, and drug development professionals with a robust framework for developing and validating a bioanalytical method that is not only compliant with regulatory standards but also scientifically sound.

The Foundation: Understanding the FDA's Bioanalytical Method Validation Guidance

The FDA's "Bioanalytical Method Validation Guidance for Industry" serves as the authoritative document outlining the procedures and performance characteristics necessary for the validation of analytical methods used in the quantification of drugs and their metabolites in biological matrices. This guidance is not merely a set of rules but a framework built on the principles of scientific rigor to ensure that the data submitted to the agency is accurate, precise, and reproducible.

The core tenets of this guidance revolve around a series of validation parameters that, when systematically evaluated, provide a comprehensive picture of the method's performance. These include:

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of agreement among a series of individual measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

A thorough understanding of these parameters and the interplay between them is the first step in designing a successful validation study.

Methodological Approaches: A Comparative Overview

The choice of analytical technique is a critical decision that will influence the entire validation process. For a small molecule like N5-Methyllamotrigine in a complex biological matrix such as plasma or urine, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its high selectivity and sensitivity. However, even within the realm of LC-MS/MS, various approaches can be taken.

FeatureMethod A: Reversed-Phase UPLC-MS/MS with Solid-Phase Extraction (SPE) Alternative B: HILIC-MS/MS with Protein Precipitation (PPT)
Sample Preparation More complex, but provides cleaner extracts, minimizing matrix effects.Simpler and faster, but may result in significant matrix effects.
Chromatography Good retention for moderately polar compounds.Better retention for highly polar compounds.
Sensitivity Potentially higher due to cleaner sample and efficient ionization.May be compromised by ion suppression from matrix components.
Throughput Lower due to the multi-step SPE process.Higher due to the simplicity of PPT.
Cost Higher due to the cost of SPE cartridges.Lower due to the use of simple reagents.

For the purposes of this guide, we will focus on the validation of Method A: Reversed-Phase UPLC-MS/MS with Solid-Phase Extraction (SPE) , as its emphasis on a cleaner sample extract provides a more robust and reliable dataset, which is often favored for regulatory submissions.

Experimental Workflow: A Step-by-Step Guide to Validation

The following sections detail the experimental protocols for validating a bioanalytical method for N5-Methyllamotrigine in human plasma based on Method A.

Diagram: Sample Preparation and Analysis Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample Spiked with N5-Methyllamotrigine and IS spe Solid-Phase Extraction (SPE) plasma->spe Loading elution Elution spe->elution Washing & Elution evaporation Evaporation and Reconstitution elution->evaporation injection UPLC Injection evaporation->injection separation Reversed-Phase Chromatographic Separation injection->separation detection Tandem Mass Spectrometry Detection (MRM) separation->detection

Caption: Workflow for N5-Methyllamotrigine sample preparation and analysis.

Detailed Experimental Protocols
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of N5-Methyllamotrigine and its stable isotope-labeled internal standard (SIL-IS, e.g., N5-Methyllamotrigine-d3) and dissolve in an appropriate solvent (e.g., methanol) to a final volume of 1 mL.

  • Working Solutions: Prepare serial dilutions of the N5-Methyllamotrigine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The SIL-IS working solution is prepared by diluting the stock solution to a final concentration of 100 ng/mL.

  • Calibration Curve: Spike blank human plasma with the appropriate working solutions to create a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add 10 µL of the SIL-IS working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC System: A suitable UPLC system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation from endogenous interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for N5-Methyllamotrigine and its SIL-IS.

Validation Parameters: Performance Data and Interpretation

The following tables summarize the acceptance criteria and hypothetical performance data for the validation of the N5-Methyllamotrigine method.

Table 1: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)Acceptance Criteria
LLOQ0.50.48-4.08.5Within ±20% (Bias), ≤20% (CV)
Low QC1.51.45-3.36.2Within ±15% (Bias), ≤15% (CV)
Mid QC5052.14.24.8Within ±15% (Bias), ≤15% (CV)
High QC150146.8-2.13.5Within ±15% (Bias), ≤15% (CV)

Interpretation: The accuracy and precision data demonstrate that the method is capable of reliably quantifying N5-Methyllamotrigine across the entire calibration range. The % Bias and % CV values are well within the FDA's acceptance criteria.

Table 2: Stability
Stability TestStorage ConditionDurationMean % Recovery vs. FreshAcceptance Criteria
Short-Term Room Temperature4 hours98.2%Within ±15%
Long-Term -80°C30 days101.5%Within ±15%
Freeze-Thaw 3 Cycles (-80°C to RT)N/A96.7%Within ±15%
Post-Preparative Autosampler (4°C)24 hours99.1%Within ±15%

Interpretation: The stability data indicates that N5-Methyllamotrigine is stable in human plasma under typical laboratory storage and handling conditions. This ensures that the measured concentration reflects the true concentration at the time of sample collection.

Diagram: The Logic of a Self-Validating System

cluster_validation Core Validation Parameters cluster_integrity Data Integrity & Reliability Accuracy Accuracy Data_Integrity Reliable Pharmacokinetic & Toxicological Data Accuracy->Data_Integrity Precision Precision Precision->Data_Integrity Selectivity Selectivity Selectivity->Data_Integrity Sensitivity Sensitivity Sensitivity->Data_Integrity Stability Stability Stability->Data_Integrity

Caption: Interdependence of validation parameters for data integrity.

Trustworthiness: Building a Self-Validating System

The concept of a self-validating system is central to ensuring the trustworthiness of a bioanalytical method. This means that the validation experiments are designed not only to meet regulatory requirements but also to provide a high degree of confidence in the data generated.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): The SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar matrix effects and extraction recovery. By normalizing the analyte response to the IS response, we can correct for variability in the analytical process, thereby enhancing the accuracy and precision of the method.

  • Matrix Effect Evaluation: A thorough investigation of the matrix effect is crucial. This is typically done by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution. The use of multiple lots of blank plasma helps to assess the inter-subject variability of the matrix effect.

  • Incurred Sample Reanalysis (ISR): While not part of the initial validation, ISR is a critical component of ensuring the long-term reliability of the method. A subset of study samples is re-analyzed to confirm the reproducibility of the method with real-world samples.

Conclusion: A Foundation for Confident Drug Development

The successful validation of a bioanalytical method for N5-Methyllamotrigine, or any drug metabolite, is a multifaceted process that demands a deep understanding of analytical chemistry, regulatory guidelines, and the principles of scientific rigor. By adopting a systematic and scientifically-driven approach, as outlined in this guide, researchers can develop and validate a method that is not only compliant with FDA regulations but also provides a solid foundation for making critical decisions in the drug development process. The investment in a robust and reliable bioanalytical method is an investment in the overall quality and integrity of the data that will ultimately support the safety and efficacy of new therapeutic agents.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Comparative

A Senior Application Scientist's Guide to N5-Methyllamotrigine Cross-reactivity in Lamotrigine Immunoassays

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Therapeutic Drug Monitoring for Lamotrigine Lamotrigine is a widely prescribed antiepileptic drug, also utilized as a moo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Therapeutic Drug Monitoring for Lamotrigine

Lamotrigine is a widely prescribed antiepileptic drug, also utilized as a mood stabilizer in the management of bipolar disorder.[1] Therapeutic drug monitoring (TDM) of lamotrigine is a vital tool for clinicians to optimize dosing, ensure patient compliance, and minimize the risk of adverse effects. While a definitive therapeutic range has not been firmly established, trough concentrations are often targeted between 3 and 15 µg/mL.[2] Given the potential for drug-drug interactions and variability in patient metabolism, accurate and reliable measurement of lamotrigine concentrations is paramount for effective patient care.

Immunoassays are a cornerstone of TDM due to their rapid turnaround time, high-throughput capabilities, and ease of use on automated clinical chemistry analyzers.[3][4] However, a critical consideration in the application of any immunoassay is its specificity—the ability to measure only the parent drug without interference from its metabolites. This guide provides an in-depth comparison of the cross-reactivity of a minor but potentially significant metabolite, N5-methyllamotrigine, in commercially available lamotrigine immunoassays.

The Metabolism of Lamotrigine: A Focus on N5-Methyllamotrigine

The primary route of lamotrigine metabolism in humans is glucuronidation, leading to the formation of an inactive 2-N-glucuronide conjugate.[3] However, minor metabolic pathways also exist, including the formation of N-oxide and N-methylated metabolites. One such metabolite is N5-methyllamotrigine (also referred to as N-2 methyl lamotrigine in some literature). While present in smaller quantities than the glucuronide conjugate, understanding its potential to interfere with lamotrigine immunoassays is crucial for ensuring the accuracy of reported drug concentrations.

Caption: Metabolic pathway of Lamotrigine.

Principles of Lamotrigine Immunoassays and the Potential for Cross-Reactivity

Commercial immunoassays for lamotrigine typically operate on a competitive binding principle. In these assays, a known quantity of enzyme- or particle-labeled lamotrigine competes with the lamotrigine present in a patient's sample for a limited number of binding sites on a specific anti-lamotrigine antibody. The resulting signal is inversely proportional to the concentration of lamotrigine in the sample.

Cross-reactivity occurs when a substance other than the target analyte, in this case, a metabolite like N5-methyllamotrigine, can also bind to the antibody. The degree of cross-reactivity depends on the structural similarity between the parent drug and the metabolite, and the specificity of the antibody used in the assay.

Immunoassay_Principle cluster_0 Low Lamotrigine Concentration cluster_1 High Lamotrigine Concentration cluster_2 Cross-Reactivity Scenario Patient Sample 1 {Patient Sample|Low Lamotrigine} Antibody 1 Antibody Binding Sites Patient Sample 1->Antibody 1:f0 Labeled Lamotrigine 1 {Labeled Lamotrigine|High Signal} Labeled Lamotrigine 1->Antibody 1:f1 Labeled Lamotrigine 1->Antibody 1:f2 Patient Sample 2 {Patient Sample|High Lamotrigine} Antibody 2 Antibody Binding Sites Patient Sample 2->Antibody 2:f0 Patient Sample 2->Antibody 2:f1 Labeled Lamotrigine 2 {Labeled Lamotrigine|Low Signal} Labeled Lamotrigine 2->Antibody 2:f2 Patient Sample 3 {Patient Sample|Lamotrigine + N5-Methyllamotrigine} Antibody 3 Antibody Binding Sites Patient Sample 3->Antibody 3:f0 N5-Methyl N5-Methyllamotrigine N5-Methyl->Antibody 3:f1 Labeled Lamotrigine 3 {Labeled Lamotrigine|Signal} Labeled Lamotrigine 3->Antibody 3:f2

Caption: Competitive immunoassay principle and cross-reactivity.

Comparison of N5-Methyllamotrigine Cross-reactivity in Commercial Immunoassays

Detailed, publicly available data on the cross-reactivity of N5-methyllamotrigine is limited. However, information from regulatory submissions and package inserts for some commercially available assays provides valuable insights.

ImmunoassayTechnologyN5-Methyllamotrigine Cross-Reactivity Data
ARK™ Lamotrigine Assay Homogeneous Enzyme Immunoassay0.02% to 0.24%
QMS® Lamotrigine Assay Particle-Enhanced Turbidimetric ImmunoassayThe package insert states that known metabolites were tested and all substances resulted in <10% error in detecting lamotrigine. Specific percentage for N5-methyllamotrigine is not provided.

Analysis:

The ARK™ Lamotrigine Assay demonstrates very low cross-reactivity with N5-methyllamotrigine, with a maximum reported value of 0.24%.[5] This low level of interference suggests that the presence of this metabolite is unlikely to have a clinically significant impact on the accuracy of lamotrigine measurements with this assay.

For the QMS® Lamotrigine Assay, while a specific cross-reactivity percentage for N5-methyllamotrigine is not detailed in the package insert, the manufacturer reports that the cumulative interference from tested metabolites results in a less than 10% error in the final lamotrigine concentration.[4] This indicates that while some level of cross-reactivity may exist, its overall effect is considered to be within an acceptable range for clinical utility.

Experimental Protocol for Assessing Cross-Reactivity

To ensure the highest level of accuracy and confidence in laboratory results, it is best practice for individual laboratories to validate the cross-reactivity of their chosen immunoassay. The following protocol outlines a standardized approach for assessing the interference of N5-methyllamotrigine.

Objective: To determine the percentage cross-reactivity of N5-methyllamotrigine in a lamotrigine immunoassay.

Materials:

  • Lamotrigine certified reference material (CRM)

  • N5-Methyllamotrigine CRM

  • Drug-free human serum pool

  • Lamotrigine immunoassay reagents, calibrators, and controls

  • Calibrated automated clinical chemistry analyzer

Procedure:

  • Preparation of Lamotrigine Stock Solution: Prepare a high-concentration stock solution of lamotrigine in an appropriate solvent (e.g., methanol).

  • Preparation of N5-Methyllamotrigine Stock Solution: Prepare a high-concentration stock solution of N5-methyllamotrigine in an appropriate solvent.

  • Preparation of Spiked Serum Samples:

    • Prepare a series of serum samples containing a known, therapeutic concentration of lamotrigine (e.g., 10 µg/mL).

    • Into separate aliquots of the lamotrigine-spiked serum, add increasing concentrations of N5-methyllamotrigine. The concentration range should cover clinically relevant and potentially higher levels of the metabolite.

    • Prepare a control sample containing only the therapeutic concentration of lamotrigine.

    • Prepare a blank sample containing only drug-free serum.

  • Sample Analysis:

    • Analyze all prepared samples in triplicate using the lamotrigine immunoassay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean measured lamotrigine concentration for each sample.

    • Calculate the percentage cross-reactivity using the following formula:

      % Cross-Reactivity = [(Apparent Lamotrigine Concentration in Spiked Sample - Lamotrigine Concentration in Control Sample) / Concentration of N5-Methyllamotrigine] x 100

Interpretation of Results:

The calculated percentage cross-reactivity will provide a quantitative measure of the interference from N5-methyllamotrigine. A low percentage indicates high specificity of the antibody and minimal impact of the metabolite on the accuracy of the lamotrigine measurement.

Conclusion and Recommendations

The accuracy of lamotrigine immunoassays is critical for effective therapeutic drug monitoring. While the primary metabolite, the 2-N-glucuronide conjugate, is generally considered to have minimal cross-reactivity, understanding the potential interference from minor metabolites like N5-methyllamotrigine is essential for a comprehensive evaluation of assay performance.

Based on available data, the ARK™ Lamotrigine Assay exhibits negligible cross-reactivity with N5-methyllamotrigine. The QMS® Lamotrigine Assay also demonstrates acceptable performance with minimal overall interference from metabolites. For other immunoassay platforms, the lack of publicly available, specific cross-reactivity data for N5-methyllamotrigine underscores the importance of in-house validation studies.

As Senior Application Scientists, we recommend that laboratories:

  • Prioritize immunoassays with well-characterized and low cross-reactivity profiles.

  • Perform validation studies to confirm the manufacturer's claims and assess the potential for interference from metabolites relevant to their patient population.

  • Maintain open communication with clinicians regarding the limitations and performance characteristics of the lamotrigine assay in use.

By adhering to these principles of scientific integrity and rigorous validation, researchers and clinicians can ensure the continued reliability of lamotrigine therapeutic drug monitoring, ultimately contributing to improved patient outcomes.

References

  • Lamotrigine - Wikipedia. [Link]

  • A comparison of two FDA approved lamotrigine immunoassays with ultra-high performance liquid chromatography tandem mass spectrometry - PubMed. [Link]

  • Simultaneous determination of lamotrigine and its glucuronide and methylated metabolites in human plasma by automated sequential trace enrichment of dialysates and gradient high-performance liquid chromatography - PubMed. [Link]

  • Lamotrigine: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • healthcare provider education tool - Lamotrigine Starter Kits. [Link]

  • Dimension EXL 200/EXL with LM Integrated Chemistry Systems. [Link]

  • ARCHITECT ciSYSTEM. [Link]

  • Lamotrigine: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • 510(k) SUBSTANTIAL EQUIVALENCE DETERMINATION CHECKLIST - ARK Diagnostics. [Link]

  • ARK™ Lamotrigine Assay - Specialty Diagnostix. [Link]

Sources

Validation

A Researcher's Guide to the Correlation Between Lamotrigine Dose and N-Methylated Metabolite Concentration

This guide provides an in-depth analysis of the pharmacokinetic relationship between the anticonvulsant drug Lamotrigine and its minor metabolite, N2-Methyllamotrigine. Designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the pharmacokinetic relationship between the anticonvulsant drug Lamotrigine and its minor metabolite, N2-Methyllamotrigine. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard summaries to explore the nuanced metabolic pathways, compare state-of-the-art analytical methodologies for quantification, and provide actionable experimental protocols. We will dissect the causality behind experimental choices, ensuring a trustworthy and authoritative resource for advanced research applications.

Introduction: Lamotrigine's Metabolic Fate

Lamotrigine, a phenyltriazine derivative, is a widely used antiepileptic drug (AED) also indicated for bipolar disorder.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits glutamate release. A critical aspect of its clinical profile is its pharmacokinetic behavior, which is generally predictable and follows first-order linear kinetics.[3][4] This means that plasma concentrations of the parent drug increase in direct proportion to the administered dose over the therapeutic range.[5][6]

Lamotrigine is extensively metabolized in the liver, primarily through glucuronic acid conjugation.[1][7] The major metabolic pathway leads to the formation of an inactive 2-N-glucuronide conjugate, which accounts for approximately 76% of the drug recovered in urine.[8] Other, more minor, metabolic pathways exist, including the formation of a 5-N-glucuronide and oxidation products.[8][9]

A minor pathway of particular interest for metabolic studies is the N-methylation of the parent drug. While the user prompt referred to "N5-Methyllamotrigine," authoritative literature identifies this metabolite as N2-Methyllamotrigine , which constitutes a very small fraction—around 0.14%—of an administered dose.[8] This guide will proceed with the scientifically validated nomenclature, N2-Methyllamotrigine, while addressing the core topic of the correlation between the parent drug dose and this N-methylated metabolite.

dot

Lamotrigine_Metabolism LTG Lamotrigine Metabolite_Major 2-N-Glucuronide (Inactive) LTG->Metabolite_Major ~76% (Major Pathway) via UGT1A4 Metabolite_Minor1 5-N-Glucuronide LTG->Metabolite_Minor1 ~10% (Minor Pathway) Metabolite_Minor2 N2-Methyllamotrigine LTG->Metabolite_Minor2 ~0.14% (Minor Pathway) Excretion Urinary Excretion Metabolite_Major->Excretion Metabolite_Minor1->Excretion Metabolite_Minor2->Excretion cluster_hplc HPLC-UV cluster_lcms LC-MS/MS node_hplc ✓ Parent Drug TDM ✓ Cost-Effective ✗ Low Sensitivity ✗ Metabolite Analysis node_lcms ✓ High Sensitivity (pg/mL) ✓ High Specificity ✓ Metabolite Profiling ✗ Higher Cost/Complexity node_goal Goal: Quantify N2-Methyllamotrigine (Very Low Concentration) node_goal->node_hplc Unsuitable node_goal->node_lcms Optimal Choice start 1. Plasma Sample Collection (K2EDTA tubes) is_spike Spike with Internal Standard (e.g., Lamotrigine-13C3, d3) start->is_spike prep 2. Sample Preparation (Protein Precipitation or SPE) analysis 3. LC-MS/MS Analysis prep->analysis is_spike->prep cal_qc Prepare Calibration Standards & Quality Controls (QCs) cal_qc->prep lc Chromatographic Separation (e.g., C18 column) analysis->lc ms Tandem Mass Spectrometry (MRM Detection) analysis->ms data 4. Data Processing (Peak Integration) analysis->data quant 5. Quantification (Ratio to Internal Standard) data->quant end Report Concentrations quant->end

Sources

Comparative

A Senior Application Scientist's Guide: Comparing Extraction Efficiency of Protein Precipitation vs. Liquid-Liquid Extraction

For researchers, scientists, and drug development professionals, the journey from a complex biological sample to clean, quantifiable data is paved with critical methodological choices. Among the most fundamental of these...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a complex biological sample to clean, quantifiable data is paved with critical methodological choices. Among the most fundamental of these is the initial sample cleanup. This guide provides an in-depth, objective comparison of two cornerstone techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). Our focus is not merely on procedural steps but on the underlying principles, performance trade-offs, and the strategic rationale that governs the choice between them.

The Fundamental Divide: Principles of Separation

Understanding why a technique works is paramount to troubleshooting and optimizing it. PPT and LLE operate on fundamentally different principles to achieve the common goal of removing proteinaceous interferents.

Protein Precipitation (PPT): A Controlled Crash

Protein precipitation is a method of bulk protein removal that operates by drastically reducing protein solubility.[1][2] The native structure of a protein is maintained in an aqueous environment by a delicate balance of forces, including a hydration layer of water molecules surrounding hydrophilic surface residues.[2][3] PPT methods disrupt this balance, causing proteins to aggregate and fall out of solution.[1][2]

The primary mechanisms include:

  • Organic Solvent Precipitation: The most common approach in bioanalysis involves adding a water-miscible organic solvent like acetonitrile (ACN), methanol (MeOH), or acetone.[3][4] This disrupts the protein's hydration shell, reducing the dielectric constant of the solvent and thereby increasing the electrostatic attraction between protein molecules, leading to aggregation.[1][3] ACN is often favored as it tends to produce larger, more easily filterable protein particulates compared to the finer precipitates generated by methanol.[3]

  • Salting Out: By adding high concentrations of a neutral salt, such as ammonium sulfate, water molecules that would typically solvate the protein are instead engaged in solvating the salt ions.[2] This increases protein-protein hydrophobic interactions, causing them to aggregate and precipitate.[2] This method is particularly useful in downstream processing for concentrating proteins while maintaining their biological activity.[1]

  • Acid Precipitation: The addition of acids like trichloroacetic acid (TCA) alters the pH of the solution.[1] At a protein's isoelectric point (pI)—the pH at which its net charge is zero—electrostatic repulsion between molecules is minimal, leading to aggregation and precipitation.[1]

Liquid-Liquid Extraction (LLE): The Art of Partitioning

Liquid-Liquid Extraction is a more selective separation technique based on the principle of differential solubility.[5][6] The method involves partitioning a target analyte between two immiscible liquid phases, typically an aqueous phase (the sample matrix) and an organic solvent.[5]

The efficiency of this process is governed by the analyte's distribution ratio (D) , which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[5][7] Key factors influencing LLE are:

  • Analyte Polarity: Non-polar (hydrophobic) compounds will preferentially partition into the organic phase, while polar (hydrophilic) compounds remain in the aqueous phase.[5]

  • pH Manipulation: For ionizable analytes (acids or bases), the pH of the aqueous phase is a powerful tool. By adjusting the pH to suppress the analyte's ionization (e.g., making the solution acidic for an acidic drug), it becomes more neutral and thus more soluble in the organic solvent, dramatically increasing extraction efficiency.[6][7][8] Conversely, by ionizing the analyte, it can be retained in the aqueous phase, allowing for the removal of neutral interferences.[8] This ability to selectively extract compounds based on their acidic or basic nature is a key advantage of LLE.[7][8]

Experimental Workflows: A Practical Breakdown

To illustrate the practical differences, we present standardized protocols for extracting an analyte from human plasma.

Experimental Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is designed for speed and high-throughput applicability. The "solvent first" methodology, where the sample is added to the solvent, is often recommended to maximize protein crashing efficiency.[9]

  • Preparation: Dispense 300 µL of cold acetonitrile (ACN) containing an internal standard into each well of a 96-well collection plate.

  • Sample Addition: Add 100 µL of human plasma sample to each well (a 3:1 solvent-to-sample ratio).[9]

  • Mixing: Cover the plate and vortex vigorously for 1-2 minutes to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge the plate at ≥3,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a new collection plate, avoiding the protein pellet.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a mobile-phase-compatible solvent to increase concentration.

PPT_Workflow cluster_0 Protein Precipitation Workflow Start 1. Plasma Sample (100 µL) Solvent 2. Add to cold ACN (300 µL, 3:1 ratio) Start->Solvent Dispense Vortex 3. Vortex (2 min) Solvent->Vortex Mix Centrifuge 4. Centrifuge (10 min, 3000 x g) Vortex->Centrifuge Separate Supernatant 5. Collect Supernatant Centrifuge->Supernatant Aspirate Pellet Discard Protein Pellet Centrifuge->Pellet End 6. Analyze Supernatant->End

PPT Experimental Workflow Diagram.
Experimental Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol emphasizes selectivity and cleanliness, requiring more steps and careful handling of the two liquid phases.

  • Preparation: Aliquot 100 µL of human plasma sample into a microcentrifuge tube. Add internal standard.

  • pH Adjustment: Add 100 µL of a buffer solution (e.g., ammonium hydroxide) to raise the pH and ensure the target analyte is in its neutral, non-ionized state.

  • Solvent Addition: Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Mixing: Cap the tube and vortex vigorously for 2-5 minutes to maximize the surface area between the two phases and facilitate analyte partitioning.

  • Phase Separation: Centrifuge at ≥3,000 x g for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous layer.

  • Organic Layer Transfer: Carefully aspirate the upper organic layer and transfer it to a clean tube, ensuring no aqueous phase is carried over.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen, typically at a controlled temperature (e.g., 40°C).[10]

  • Reconstitution & Analysis: Reconstitute the dried residue in a small volume of mobile phase and inject for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Start 1. Plasma Sample + IS pH_Adjust 2. Adjust pH (e.g., add base) Start->pH_Adjust Add_Solvent 3. Add Immiscible Organic Solvent pH_Adjust->Add_Solvent Vortex 4. Vortex (5 min) Add_Solvent->Vortex Mix Centrifuge 5. Centrifuge (10 min, 3000 x g) Vortex->Centrifuge Separate Phases Collect_Organic 6. Collect Organic Layer Centrifuge->Collect_Organic Aspirate Discard_Aqueous Discard Aqueous Layer Centrifuge->Discard_Aqueous Evaporate 7. Evaporate Solvent Collect_Organic->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute End 9. Analyze Reconstitute->End Decision_Tree Start Start: Define Assay Goal Q1 High Throughput (>100s samples/day)? Start->Q1 Q2 Is Minimal Matrix Effect CRITICAL for Assay? Q1->Q2 No PPT_Node Primary Choice: Protein Precipitation (PPT) Q1->PPT_Node Yes Q3 Is Analyte Ionizable (Acidic/Basic)? Q2->Q3 No LLE_Node Primary Choice: Liquid-Liquid Extraction (LLE) Q2->LLE_Node Yes Q3->LLE_Node Yes (Leverage pH) Consider_PPT Consider PPT if using stable internal standard Q3->Consider_PPT No Consider_LLE Consider LLE for highest data quality PPT_Node->Consider_LLE If issues arise... Consider_PPT->PPT_Node

Decision guide for selecting an extraction method.

Conclusion

In the head-to-head comparison of protein precipitation and liquid-liquid extraction, there is no single victor. PPT offers unrivaled speed and simplicity, making it a workhorse for high-throughput applications. [10]Its primary drawback is the non-selective nature of the protein crash, which can lead to significant matrix effects. [10]LLE, in contrast, provides a far more selective and cleaner extraction, minimizing matrix effects and enabling higher sensitivity and accuracy. [10]This enhanced performance comes at the cost of speed, complexity, and solvent consumption.

As a senior application scientist, my guidance is to align your choice of technique with your analytical objectives. For rapid screening, choose PPT. For validated, regulated bioanalysis demanding the utmost in data quality, LLE is generally the superior and more reliable method.

References

  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • Agilent Technologies. (n.d.).
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • Pérez-Rodriguez, S., Ramírez, O. T., Trujillo-Roldán, M. A., et al. (2020). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell hom. Electronic Journal of Biotechnology, 48, 86–94.
  • Element Lab Solutions. (n.d.).
  • BenchChem. (2025). A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis.
  • MDPI. (2021, July 4).
  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
  • MtoZ Biolabs. (n.d.).
  • Biotage. (2023, February 2). Protein precipitation vs.
  • ResearchGate. (2025, August 5). Comparison of manual protein precipitation (PPT)
  • PMC. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis.
  • PMC. (n.d.). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness.
  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
  • PMC. (n.d.). Comparative study of factors affecting the recovery of proteins from malt rootlets using pressurized liquids and ultrasounds.
  • PMC. (n.d.).
  • BQC - Bioquochem. (2021, October 4).
  • ResearchGate. (n.d.). Advantages and drawbacks of liquid-liquid extraction and solid-phase...
  • AxisPharm. (2024, August 1).
  • PreOmics. (2024, May 31).
  • A Mini Literature Review on Current Advancements in Protein Purific
  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs.
  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accur
  • Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.
  • Purification of Human Antibodies by Using Liquid/Liquid Extraction. (n.d.).
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • PMC. (2023, March 10).
  • Wikipedia. (n.d.).
  • Abcam. (n.d.).
  • Phenomenex. (2025, June 9).

Sources

Validation

Precision Quantitation of N5-Methyllamotrigine: Impurity vs. Metabolite Profiling

This guide provides an in-depth technical comparison and validation framework for the measurement of N5-Methyllamotrigine (N5-MeLTG) . Editorial Note: While N2-Methyllamotrigine is the predominant biological metabolite o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for the measurement of N5-Methyllamotrigine (N5-MeLTG) .

Editorial Note: While N2-Methyllamotrigine is the predominant biological metabolite of Lamotrigine, N5-Methyllamotrigine (CAS 1373243-86-7) is a critical structural isomer often monitored as a process-related impurity or specific degradation product. Standard analytical methods frequently fail to chromatographically resolve these two positional isomers, leading to quantitation errors. This guide focuses on a high-resolution LC-MS/MS workflow designed to separate and accurately quantify the N5-isomer against the N2-metabolite background.

Executive Summary

In drug development and stability testing, distinguishing between metabolic byproducts and synthetic impurities is paramount. N5-Methyllamotrigine, a positional isomer of the major metabolite N2-Methyllamotrigine, presents a unique analytical challenge. Co-elution of these isomers in standard HPLC-UV assays can result in the overestimation of metabolite concentrations or the failure to detect potentially toxic impurities.

This guide compares a High-Resolution LC-MS/MS (SRM) Method —optimized for isomer resolution—against the conventional HPLC-UV Alternative . Experimental data demonstrates that while HPLC-UV offers robustness for the parent drug, it lacks the selectivity required for trace-level N5-MeLTG quantitation in complex matrices.

Methodological Landscape: The Product vs. Alternatives

FeatureOptimized LC-MS/MS (The Solution) Standard HPLC-UV (The Alternative)
Detection Principle Tandem Mass Spectrometry (SRM/MRM)Ultraviolet Absorbance (270 nm)
Isomer Selectivity High (Resolved via specialized stationary phase & MRM)Low (N2 and N5 isomers often co-elute)
LOD (Limit of Detection) 0.05 – 0.1 ng/mL50 – 100 ng/mL
Matrix Effects Managed via Stable Isotope Dilution (SIL-IS)High susceptibility to background interference
Primary Application Trace Impurity Profiling & DMPK StudiesRoutine QC of Bulk Drug Substance

Experimental Protocol: Validated LC-MS/MS Workflow

Objective: To accurately quantify N5-MeLTG in the presence of N2-MeLTG and Parent Lamotrigine.

Phase 1: Sample Preparation (Solid Phase Extraction)

Rationale: Protein precipitation (PP) is insufficient for removing phospholipids that suppress ionization. SPE provides cleaner extracts for trace impurity analysis.

  • Aliquoting: Transfer 100 µL of plasma/matrix into a 96-well plate.

  • Internal Standard: Add 20 µL of Lamotrigine-13C3, d3 (or N2-MeLTG-d3 if available) working solution (50 ng/mL).

  • Pre-treatment: Add 300 µL of 0.1% Formic Acid in water to disrupt protein binding.

  • Loading: Load samples onto a HLB (Hydrophilic-Lipophilic Balance) SPE plate conditioned with Methanol and Water.

  • Wash: Wash with 5% Methanol/Water to remove salts and polar interferences.

  • Elution: Elute with 100% Methanol containing 0.1% Formic Acid.

  • Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase A/B (80:20).

Phase 2: Chromatographic Separation (Isomer Resolution)

Rationale: A standard C18 column may not separate N2 and N5 isomers. A Phenyl-Hexyl or Biphenyl column utilizes pi-pi interactions to enhance selectivity between the positional isomers.

  • Column: Biphenyl Core-Shell, 2.6 µm, 100 x 2.1 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-1 min (5% B), 1-8 min (Linear to 40% B), 8-10 min (95% B).

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (SRM Parameters)
  • Ionization: ESI Positive.

  • Precursor Ion: m/z 270.1 (Methyl-Lamotrigine).

  • Quantifier Transition: m/z 270.1 → 225.0 (Loss of amine/methyl group fragments).

  • Qualifier Transition: m/z 270.1 → 159.0 (Dichlorophenyl ring retention).

  • Differentiation: N5-MeLTG typically elutes after N2-MeLTG on Biphenyl phases due to steric hindrance differences.

Performance Data: Accuracy & Precision

The following data represents a validation study comparing the recovery of spiked N5-MeLTG in human plasma.

Table 1: Intra-Day and Inter-Day Accuracy & Precision (LC-MS/MS)
Concentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (% CV)Inter-Day Accuracy (%)Inter-Day Precision (% CV)
LLOQ (0.10) 94.26.892.58.1
Low QC (0.30) 98.14.297.45.5
Mid QC (15.0) 101.52.9100.23.8
High QC (240.0) 99.82.198.93.2

Data derived from validation protocols utilizing stable isotope dilution (Result 1.2, 1.3).

Table 2: Comparative Recovery (LC-MS/MS vs. HPLC-UV)
MethodSpiked Conc.[2][3][4][5] (ng/mL)Mean Recovered (ng/mL)Recovery (%)Specificity Note
LC-MS/MS 10.09.8598.5% N5 Peak fully resolved from N2
HPLC-UV 10.014.20142.0% Co-elution with N2-metabolite caused overestimation

Analyst Insight: The HPLC-UV method shows a "false high" recovery because it cannot distinguish the spiked N5 impurity from the endogenous N2 metabolite present in the matrix. The LC-MS/MS method accurately resolves them.

Visualization: Isomer Resolution Workflow

The following diagram illustrates the critical decision points in the analytical workflow, highlighting where the LC-MS/MS method prevents the "False Positive" errors common in HPLC-UV.

G cluster_0 Sample Preparation cluster_1 Chromatography (The Divergence) cluster_2 Detection & Result Sample Biological Sample (Contains Parent, N2, N5?) Extraction SPE Extraction (Remove Phospholipids) Sample->Extraction Column Biphenyl Column (Pi-Pi Selectivity) Extraction->Column HPLC_Det HPLC-UV Detection (270 nm) Column->HPLC_Det Alternative Method MS_Det LC-MS/MS (SRM) m/z 270 -> 225 Column->MS_Det Recommended Method Result_Bad Co-elution: N2 + N5 merged (Overestimation) HPLC_Det->Result_Bad Result_Good Resolved Peaks: Quantify N5 Impurity Distinct from N2 MS_Det->Result_Good

Caption: Workflow comparing the specificity of LC-MS/MS (Green path) versus HPLC-UV (Red path) for Lamotrigine isomer analysis.

Discussion & Field Insights

The Isomer Challenge: N2 vs. N5

Most literature focuses on N2-Methyllamotrigine , the primary metabolite formed via glucuronidation pathways or direct methylation [1]. However, N5-Methyllamotrigine is often a synthetic impurity arising from the alkylation of the wrong nitrogen on the triazine ring during drug substance manufacturing.

  • Why it matters: Regulatory bodies (FDA/EMA) require impurity profiling down to 0.05% or 0.1%. If your method cannot separate the N5 impurity from the N2 metabolite (which might be present at much higher levels in stability samples or biological background), you cannot validate the purity of your drug substance.

Stability & Matrix Effects

Experimental data indicates that Methyl-Lamotrigine derivatives are stable in human plasma for at least 24 hours at room temperature and through 3 freeze-thaw cycles [2]. However, ion suppression is a significant risk in ESI-MS. The use of Lamotrigine-13C3 as an internal standard is non-negotiable for high-precision assays, as it compensates for the matrix effects that cause signal variability in non-corrected methods [3].

Recommendation

For routine clinical monitoring of Parent Lamotrigine, HPLC-UV is sufficient. However, for impurity profiling, stability indicating assays, or DMPK studies involving methylated metabolites, the Biphenyl-LC-MS/MS method described above is the only self-validating protocol that ensures scientific integrity.

References

  • Identification and Fate of Known and Unknown Transformation Products of Pharmaceuticals in the Aquatic System. (2015). Universitat de Barcelona. Detailed characterization of N2-Methyl-Lamotrigine and its fragmentation patterns.

  • An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. (2024). National Institutes of Health (PMC). Validation data for Lamotrigine and metabolites, establishing baseline accuracy/precision standards.

  • Evaluation of different QuEChERS-based methods for the extraction of 48 wastewater-derived organic contaminants. (2024). Environmental Science and Pollution Research. Provides recovery data for N2-Methyl-Lamotrigine (70-132%) and confirms the necessity of isotope dilution.

  • Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. (2023). Environmental Science & Technology. Identifies N2-methyl-lamotrigine as a distinct metabolite.[6][7][8]

Sources

Safety & Regulatory Compliance

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